Product packaging for 4,4'-Dimethoxybenzil(Cat. No.:CAS No. 1226-42-2)

4,4'-Dimethoxybenzil

Cat. No.: B072200
CAS No.: 1226-42-2
M. Wt: 270.28 g/mol
InChI Key: YNANGXWUZWWFKX-UHFFFAOYSA-N
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Description

4,4'-Dimethoxybenzil is a high-purity benzil derivative characterized by the presence of methoxy substituents at the para positions of its phenyl rings. This structural feature significantly influences its electronic properties, making it a versatile and valuable building block in organic synthesis and materials science research. Its primary research applications include serving as a key precursor in the synthesis of various heterocyclic compounds, most notably as a starting material for the preparation of substituted imidazoles and quinoxalines via condensation reactions. Furthermore, this compound is extensively utilized in the development of functional organic materials, particularly as a core component in the synthesis of photoinitiators for polymer chemistry and as a ligand precursor in coordination chemistry. The electron-donating methoxy groups enhance its ability to participate in charge-transfer complexes, which is of great interest in the design of organic semiconductors and photoluminescent materials. Researchers also value this compound for its role in mechanistic studies involving photo-induced electron transfer and as a model substrate in the investigation of new catalytic oxidation methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B072200 4,4'-Dimethoxybenzil CAS No. 1226-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNANGXWUZWWFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061631
Record name 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione
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Molecular Weight

270.28 g/mol
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CAS No.

1226-42-2
Record name 4,4′-Dimethoxybenzil
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Record name 4,4'-Dimethoxybenzil
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Record name 4,4'-Dimethoxybenzil
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Record name 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione
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Record name 4,4'-dimethoxybenzil
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Foundational & Exploratory

physical and chemical properties of 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4,4'-Dimethoxybenzil

Introduction

This compound, also known as p-Anisil or 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, is a symmetrical α-diketone.[1] It is a yellow crystalline solid that serves as a versatile precursor in organic synthesis, particularly for heterocyclic compounds like 2,4,5-triaryl-imidazoles through the Debus-Radziszewski reaction.[1] Its utility is derived from the reactivity of its vicinal diketone functional group, influenced by the electron-donating methoxy groups on the phenyl rings.[1] In the field of drug development, this compound has been identified as an inhibitor of human intestinal carboxyl esterase (hiCE), which has implications for mitigating the side effects of certain anticancer drugs.[2][3]

Physical and Chemical Properties

The fundamental are summarized below. These properties are crucial for its application in various experimental and industrial settings.

General Properties
PropertyValueReference
CAS Number 1226-42-2[1][4][5][6][7]
Molecular Formula C16H14O4[1][4][5][6][7][8]
Molecular Weight 270.28 g/mol [1][5][6][7][9]
IUPAC Name 1,2-bis(4-methoxyphenyl)ethane-1,2-dione[6]
Synonyms p-Anisil, Di-p-anisoyl, Anisil[4][6][7]
EC Number 214-960-5[6]
Beilstein Registry Number 531345
Physical Characteristics
PropertyValueReference
Appearance Yellow crystalline powder/solid[1][4][8]
Melting Point 131-134 °C[5][8][10][11]
Boiling Point ~442.2°C at 760 mmHg (estimate)[11]
Solubility Insoluble in water.[4][5][12] Soluble in DMSO (50-54 mg/mL).[9][12][13]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[1]

1H NMR (CDCl3) Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Protons~7.97multiplet4HAromatic protons adjacent to carbonyl groups
Protons~6.97multiplet4HAromatic protons adjacent to methoxy groups
Protons~3.86singlet6HTwo equivalent methoxy (-OCH3) groups
[Source: Benchchem[1]]
13C NMR (CDCl3) Chemical Shift (δ) ppm
Carbonyl (C=O)~194.5
Quaternary Aromatic~165.0
Aromatic CH~132.5
Quaternary Aromatic~129.0
Aromatic CH~114.5
Methoxy (OCH3)~56.0
[Source: PubChem[6]]
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. The spectrum for this compound typically shows a strong absorption band characteristic of the α-diketone carbonyl groups.[6][10]

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the oxidation of its precursor, 4,4'-dimethoxybenzoin (anisoin).[1]

Synthesis of this compound via Oxidation of 4,4'-Dimethoxybenzoin

Objective: To synthesize this compound by oxidizing 4,4'-dimethoxybenzoin using nitric acid in an acetic acid medium.

Materials:

  • 4,4'-dimethoxybenzoin

  • Concentrated Nitric Acid (HNO3)

  • Glacial Acetic Acid (CH3COOH)

  • Water (H2O)

  • Methanol (for recrystallization)

Procedure:

  • Dissolve 4,4'-dimethoxybenzoin in glacial acetic acid in a suitable reaction flask with stirring.[1]

  • Carefully and in a controlled manner, add concentrated nitric acid to the solution.[1] The reaction is exothermic and requires careful temperature management to prevent side reactions such as over-oxidation or aromatic nitration.[1]

  • Heat the reaction mixture at reflux for approximately one hour.[14]

  • After the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the crude product.[14]

  • Collect the yellow precipitate by vacuum filtration and wash it with water to remove residual acid.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as hot methanol, to yield the final product.[14]

Diagram of Synthetic Workflow:

G start Start dissolve Dissolve 4,4'-dimethoxybenzoin in glacial acetic acid start->dissolve add_hno3 Add concentrated nitric acid dissolve->add_hno3 reflux Heat at reflux (approx. 1 hour) add_hno3->reflux precipitate Pour into cold water to precipitate product reflux->precipitate filter Collect precipitate by vacuum filtration precipitate->filter recrystallize Recrystallize from hot methanol filter->recrystallize end End: Pure this compound recrystallize->end

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by its α-diketone functionality. It serves as a key building block for various heterocyclic compounds.[1] The product is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[8]

Logical Relationship in Synthesis:

G precursor 4,4'-Dimethoxybenzoin (Precursor) process Oxidation (e.g., with Nitric Acid) precursor->process product This compound (Final Product) process->product

Caption: Synthetic relationship between precursor and product.

Applications in Drug Development

This compound has been identified as a potent inhibitor of human intestinal carboxyl esterase (hiCE), with a reported Ki (inhibition constant) of 70 nM.[2][3][13] The inhibition of hiCE is a significant area of research, particularly in oncology. For instance, hiCE inhibitors can mitigate the severe diarrhea induced by the anticancer drug irinotecan, potentially enhancing its therapeutic efficacy.[2][3]

Inhibitory Action Pathway:

G inhibitor This compound target Human Intestinal Carboxyl Esterase (hiCE) inhibitor->target Inhibits

Caption: Inhibition of hiCE by this compound.

References

The Solubility Profile of 4,4'-Dimethoxybenzil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dimethoxybenzil (also known as p-Anisil), a key intermediate in organic synthesis and a compound of interest in biochemical research. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document consolidates available quantitative data, provides qualitative solubility information in common organic solvents, and presents a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds like this compound. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a yellow crystalline solid with the chemical formula C₁₆H₁₄O₄. It serves as a versatile precursor in the synthesis of various heterocyclic compounds and has been identified as a human intestinal carboxyl esterase (hiCE) inhibitor.[1][2] Understanding its solubility in different solvents is crucial for its application in synthetic chemistry, for developing purification methods such as recrystallization, and for its formulation in biological assays and potential pharmaceutical applications. While quantitative solubility data is sparse, this guide aims to provide a thorough summary of the existing knowledge.

Solubility of this compound

The solubility of a solid in a solvent is dependent on various factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful qualitative predictor of solubility. This compound, being a relatively non-polar molecule with aromatic rings and ether functionalities, is expected to be more soluble in organic solvents than in water.

Quantitative Solubility Data

Quantitative solubility data for this compound is primarily available for Dimethyl Sulfoxide (DMSO). There is some variance in the reported values, which may be attributed to differences in experimental conditions, such as the purity of the compound and the solvent, and the method of determination. It has been noted that the hygroscopic nature of DMSO can significantly impact the solubility of the product, and the use of fresh, anhydrous DMSO is recommended.[3]

SolventTemperature (°C)SolubilityNotes
Dimethyl Sulfoxide (DMSO)Not Specified54 mg/mL (199.79 mM)Use of fresh DMSO is recommended as moisture can reduce solubility.[3]
Dimethyl Sulfoxide (DMSO)Not Specified50 mg/mL (184.99 mM)Ultrasonic treatment may be needed.[1]
Dimethyl Sulfoxide (DMSO)Not Specified6.25 mg/mL (23.12 mM)Sonication is recommended.[2]
WaterNot Specified< 0.1 mg/mLInsoluble.[1][4][5][6]
Qualitative Solubility Information
SolventExpected Qualitative Solubility of this compoundRationale (based on Benzil solubility)
EthanolSolubleBenzil is soluble in ethanol.[7][8][9][10][11]
ChloroformSolubleBenzil is soluble in chloroform.[7][8][11]
Diethyl EtherSolubleBenzil is soluble in diethyl ether.[8][9][10][11]
Ethyl AcetateSolubleBenzil is soluble in ethyl acetate.[8][11]
BenzeneSolubleBenzil is soluble in benzene.[9][10][11]
Acetic AcidSolubleUsed as a solvent in the synthesis of this compound.[12]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a crystalline organic compound like this compound in a given solvent. This method is based on the widely accepted shake-flask method.[13]

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath with shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a known volume or mass of the solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh_solute Weigh excess This compound start->weigh_solute add_solvent Add known volume of solvent weigh_solute->add_solvent shake Equilibrate in constant temperature shaker bath add_solvent->shake settle Allow excess solid to settle shake->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

References

An In-depth Technical Guide to 4,4'-Dimethoxybenzil: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxybenzil, also known as anisil, is an aromatic α-diketone that has garnered significant interest in organic synthesis and, more recently, in the field of drug development. Its unique structural and electronic properties make it a versatile building block for the synthesis of various heterocyclic compounds and a subject of study for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical context of this compound research, its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its emerging role as a modulator of drug metabolism.

Historical Context and Discovery

The study of this compound is rooted in the broader history of benzil and its derivatives, which dates back to the 19th-century explorations of organic chemistry. The foundational benzoin condensation reaction, first reported by Liebig and Wöhler in 1832, provided a pathway to α-hydroxyketones like benzoin, which can be readily oxidized to the corresponding α-diketone, benzil. Early research focused on the unique chemical transformations of these diketones, most notably the benzilic acid rearrangement. The synthesis and investigation of substituted benzils, such as this compound, allowed chemists to probe the influence of electronic effects on the reactivity of the diketone moiety. The presence of the electron-donating methoxy groups in this compound significantly influences its chemical behavior and has been a subject of academic and industrial research.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1]
CAS Number 1226-42-2[1]
Appearance Yellow crystalline solid[1]
Melting Point 131-134 °C[2]
Boiling Point 373.4 °C (estimated)
Solubility Insoluble in water; Soluble in DMSO (54 mg/mL)[3]
Table 2: Spectroscopic Data of this compound
SpectrumKey Peaks/Shifts
¹H NMR (CDCl₃) δ 7.97 (m, 4H, aromatic), 6.97 (m, 4H, aromatic), 3.86 (s, 6H, OMe)[4]
¹³C NMR (CDCl₃) (Specific peak assignments require further experimental data)
Infrared (IR) (Characteristic peaks for C=O stretch of α-diketone, C-O-C stretch of ether, and aromatic C-H and C=C bonds are expected. Specific data can be found in spectral databases.)[5][6]
UV-Vis (Lambda max values can be found in spectral databases.)[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the preparation of quinoxaline derivatives.

Protocol 1: Synthesis of 4,4'-Dimethoxybenzoin (Anisoin) via Benzoin Condensation of Anisaldehyde

Objective: To synthesize the precursor 4,4'-dimethoxybenzoin from p-anisaldehyde.

Materials:

  • p-Anisaldehyde

  • Sodium cyanide (NaCN)

  • N-Methylpyrrolidone (NMP)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 136 g (1 mole) of p-anisaldehyde and 5.88 g (0.12 mole) of sodium cyanide in 300 mL of N-methylpyrrolidone.[7]

  • Heat the reaction mixture to 80 °C and maintain this temperature for 6 hours with continuous stirring.[7]

  • After 6 hours, cool the reaction mixture to room temperature.

  • Slowly add 300 mL of water to the reaction mixture with stirring. A precipitate will form.

  • Allow the mixture to stand for 4 hours to ensure complete precipitation.[7]

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product at 80 °C.

  • Recrystallize the crude 4,4'-dimethoxybenzoin from hot ethanol to obtain a purified product. The expected melting point is 106-109 °C.[7]

Protocol 2: Oxidation of 4,4'-Dimethoxybenzoin to this compound

Objective: To oxidize 4,4'-dimethoxybenzoin to the final product, this compound.

Materials:

  • 4,4'-Dimethoxybenzoin (from Protocol 1)

  • Ammonium nitrate

  • Cupric acetate

  • 80% Acetic acid

  • Methanol (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 50.3 g of 4,4'-dimethoxybenzoin, 20.3 g of ammonium nitrate, and 0.69 g of cupric acetate in 150 mL of 80% acetic acid.[4]

  • Heat the mixture to 80 °C with vigorous stirring until a clear, green solution is obtained.[4]

  • Reflux the reaction mixture for 1 hour.[4]

  • After reflux, pour the hot mixture into 1 liter of cold water. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it with water.

  • Recrystallize the crude this compound from hot methanol to yield the purified product.[4] The expected yield is approximately 44.2 g (88%).[4]

Protocol 3: Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline

Objective: To demonstrate the use of this compound as a precursor for heterocyclic synthesis.

Materials:

  • This compound (from Protocol 2)

  • o-Phenylenediamine

  • Rectified spirit (ethanol)

  • Water

Procedure:

  • In a flask, prepare a warm solution of 2.70 g (0.01 mole) of this compound in 10 mL of rectified spirit.

  • In a separate flask, dissolve 1.08 g (0.01 mole) of o-phenylenediamine in 10 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm this compound solution.

  • Warm the combined solution in a water bath for 30 minutes.[8]

  • Add water dropwise until a slight cloudiness persists, then allow the mixture to cool to room temperature.[8]

  • Collect the crystalline product by filtration.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-bis(4-methoxyphenyl)quinoxaline.[8]

Biological Activity and Drug Development Context

Recent research has identified this compound as a potent inhibitor of human intestinal carboxylesterase (hiCE), an enzyme crucial in the metabolism of certain drugs.[9] This finding has significant implications for drug development, particularly in the context of chemotherapy.

Inhibition of Human Intestinal Carboxylesterase (hiCE)

The anticancer drug irinotecan is a prodrug that is converted to its active, and more toxic, metabolite SN-38 by carboxylesterases.[10][11] While this conversion is necessary for its antitumor activity, high levels of SN-38 in the gastrointestinal tract, due to local activation of irinotecan by hiCE, can lead to severe, dose-limiting diarrhea.[10][11]

By inhibiting hiCE, this compound can reduce the localized conversion of irinotecan to SN-38 in the gut. This selective inhibition has the potential to mitigate the severe gastrointestinal side effects of irinotecan without compromising its systemic anticancer efficacy.[9] This makes this compound and its analogues promising candidates for co-administration with irinotecan to improve its therapeutic index.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of irinotecan and a conceptual workflow for screening hiCE inhibitors.

irinotecan_metabolism Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active/Toxic Metabolite) Irinotecan->SN38 Hydrolysis SN38G SN-38 Glucuronide (Inactive) SN38->SN38G Glucuronidation Diarrhea Intestinal Toxicity (Diarrhea) SN38->Diarrhea Causes hiCE Intestinal Carboxylesterase (hiCE) hiCE->Irinotecan UGT1A1 UGT1A1 Dimethoxybenzil This compound Dimethoxybenzil->hiCE Inhibits

Caption: Metabolic activation of Irinotecan and inhibition by this compound.

inhibitor_screening_workflow Start Start: Library of Potential Inhibitors Assay In vitro hiCE activity assay with Irinotecan Start->Assay Measure Measure SN-38 formation Assay->Measure Identify Identify potent inhibitors (e.g., this compound) Measure->Identify CellBased Cell-based assays (e.g., HT29 cells) Identify->CellBased Toxicity Assess reduction in Irinotecan-induced cytotoxicity CellBased->Toxicity InVivo In vivo animal models Toxicity->InVivo Evaluate Evaluate mitigation of diarrhea InVivo->Evaluate End End: Lead compound for co-therapy Evaluate->End

Caption: Workflow for screening and validating hiCE inhibitors.

Conclusion

This compound has evolved from a compound of academic interest in the study of reaction mechanisms to a molecule with significant potential in drug development. Its well-defined synthesis and chemical properties, coupled with its recently discovered role as a potent inhibitor of human intestinal carboxylesterase, position it as a valuable tool for researchers and a promising lead for the development of adjuvant therapies in cancer treatment. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

An In-Depth Technical Guide to the Electrochemical Properties of 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 4,4'-Dimethoxybenzil. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from studies on closely related benzil derivatives and aromatic diketones to predict its behavior. This guide covers the expected redox characteristics, electron transfer kinetics, and provides a detailed experimental protocol for its analysis via cyclic voltammetry. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and materials science exploring the electrochemical applications of this compound.

Introduction

This compound, an aromatic α-diketone, possesses a molecular structure amenable to electrochemical transformations. The presence of two electron-donating methoxy groups at the para positions of the phenyl rings is expected to significantly influence its electronic and, consequently, its electrochemical properties compared to unsubstituted benzil. Understanding these properties is crucial for applications ranging from the development of novel electrochemical sensors to its use as a precursor in the synthesis of pharmacologically active compounds. This guide aims to provide a detailed theoretical framework and practical experimental guidance for the electrochemical investigation of this compound.

Predicted Electrochemical Properties

The electrochemical behavior of this compound is expected to be dominated by the reduction of its two carbonyl groups. The electron-donating nature of the methoxy substituents is predicted to increase the electron density on the benzil core, making reduction more difficult (i.e., occurring at more negative potentials) compared to unsubstituted benzil.

Redox Potentials and Electron Transfer Kinetics

Based on studies of substituted benzils and related aromatic ketones, the electrochemical reduction of this compound in an aprotic solvent is anticipated to proceed via two successive one-electron transfer steps, leading to the formation of a radical anion and subsequently a dianion.

Table 1: Predicted Electrochemical Data for this compound in Aprotic Media

ParameterPredicted Value/CharacteristicNotes
First Reduction Potential (E°₁) -1.2 to -1.5 V vs. Ag/AgClFormation of the radical anion. The negative shift is due to the electron-donating methoxy groups.
Second Reduction Potential (E°₂) -1.6 to -1.9 V vs. Ag/AgClFormation of the dianion from the radical anion.
Electron Transfer Kinetics (k⁰) Quasi-reversible to IrreversibleThe kinetics will be influenced by the stability of the radical anion and dianion, as well as potential follow-up chemical reactions.
Diffusion Coefficient (D) 1 x 10⁻⁵ to 5 x 10⁻⁶ cm²/sTypical for small organic molecules in common organic solvents.

Note: These values are estimations based on data for related compounds and should be experimentally verified.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical properties of this compound. The following protocol outlines a general procedure for conducting such an experiment.

Materials and Reagents
  • Analyte: this compound (1-5 mM solution)

  • Solvent: Anhydrous aprotic solvent (e.g., Acetonitrile, Dimethylformamide)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) (0.1 M)

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or mesh

  • Inert Gas: High-purity Nitrogen or Argon

Instrumentation
  • Potentiostat/Galvanostat with CV capabilities

Procedure
  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen aprotic solvent to a final concentration of 0.1 M.

  • Preparation of the Analyte Solution: Dissolve an appropriate amount of this compound in the electrolyte solution to achieve the desired concentration (e.g., 1 mM).

  • Electrode Polishing: Polish the working electrode surface with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

  • Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Ensure the reference electrode tip is close to the working electrode.

  • Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial potential to a value where no faradaic current flows (e.g., 0 V).

    • Scan towards negative potentials to observe the reduction peaks. A suitable switching potential would be around -2.0 V.

    • Reverse the scan direction back to the initial potential.

    • Typical scan rates to start with are in the range of 50-200 mV/s.

  • Data Analysis:

    • Determine the peak potentials (Epc for cathodic peak, Epa for anodic peak).

    • Calculate the half-wave potential (E₁/₂) as (Epc + Epa)/2 for reversible or quasi-reversible processes.

    • Investigate the effect of scan rate on the peak currents and potentials to assess the reversibility and kinetics of the electron transfer process.

Visualization of the Electrochemical Reduction Pathway

The following diagram illustrates the proposed electrochemical reduction mechanism for a generic benzil derivative, which is applicable to this compound.

Electrochemical_Reduction Benzil This compound (Neutral) RadicalAnion Radical Anion Benzil->RadicalAnion + e⁻ (E°₁) Dianion Dianion RadicalAnion->Dianion + e⁻ (E°₂)

Caption: Proposed electrochemical reduction pathway of this compound.

Conclusion

While direct experimental data on the electrochemical properties of this compound are not extensively documented, this guide provides a robust theoretical and practical framework for its investigation. The presence of electron-donating methoxy groups is predicted to shift the reduction potentials to more negative values compared to unsubstituted benzil. The provided experimental protocol for cyclic voltammetry offers a clear starting point for researchers to empirically determine these properties. The insights gained from such studies will be invaluable for the application of this compound in various fields, including medicinal chemistry and materials science. Further experimental work is highly encouraged to validate and expand upon the predictions outlined in this guide.

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4,4'-Dimethoxybenzil, a significant biochemical reagent. The following sections detail its melting point, thermal stability, and relevant experimental protocols, presented in a clear and structured format for easy reference and application in research and development.

Core Physical Properties

This compound, also known as anisoin, is a yellow crystalline solid with the chemical formula C₁₆H₁₄O₄. It is widely recognized for its role as a potent inhibitor of human intestinal carboxyl esterase (hiCE), an enzyme involved in the metabolism of various xenobiotics. Understanding its physical properties, particularly its thermal stability and melting point, is crucial for its application in drug design and development, as well as in chemical synthesis.

Thermal Characteristics of this compound

The thermal behavior of this compound is characterized by a sharp melting point and notable stability at elevated temperatures.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the established melting point range is consistently reported in scientific literature and by chemical suppliers.

ParameterTemperature Range (°C)Temperature Range (°F)
Melting Point131 - 134[1][2][3]267.8 - 273.2
Thermal Stability

Thermogravimetric Analysis (TGA) is a standard method to assess the thermal stability of a compound by measuring its change in mass as a function of temperature. While a specific TGA thermogram for this compound is not publicly available in the searched literature, studies on similar benzil derivatives indicate that the compound is thermally stable. It is suggested that upon heating, this compound is more likely to evaporate than to undergo thermal decomposition under typical TGA conditions. Further experimental analysis using TGA and Differential Scanning Calorimetry (DSC) would provide a more detailed quantitative profile of its thermal decomposition pathway and energetics.

Experimental Protocols

Accurate determination of the thermal properties of this compound relies on standardized experimental procedures. The following are detailed methodologies for key analytical techniques.

Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability and composition of a substance.

Apparatus:

  • Thermogravimetric Analyzer

  • TGA sample pans (e.g., platinum or alumina)

  • Analytical balance

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA sample pan.

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The desired temperature program is set, which typically involves a linear heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).

  • Analysis: The furnace is heated according to the set program, and the sample weight is continuously monitored and recorded as a function of temperature.

  • Data Interpretation: The resulting TGA curve (weight percent versus temperature) is analyzed to identify the onset of weight loss, which indicates the beginning of decomposition or volatilization.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter

  • DSC sample pans and lids (e.g., aluminum)

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in a DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas. A temperature program is set, which includes a controlled heating and cooling rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

  • Analysis: The sample and reference pans are heated or cooled according to the program. The differential heat flow between the sample and the reference is measured and recorded.

  • Data Interpretation: The resulting DSC thermogram (heat flow versus temperature) shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). The peak area can be integrated to determine the enthalpy of the transition.

Visualizations

To further elucidate the context and application of this compound, the following diagrams illustrate its synthesis workflow and its mechanism of action as an enzyme inhibitor.

synthesis_workflow cluster_reactants Reactants cluster_reaction1 Benzoin Condensation cluster_intermediate Intermediate cluster_reaction2 Oxidation cluster_product Final Product Anisaldehyde p-Anisaldehyde Benzoin_Condensation Benzoin Condensation Anisaldehyde->Benzoin_Condensation Catalyst Cyanide or N-Heterocyclic Carbene Catalyst->Benzoin_Condensation Dimethoxybenzoin 4,4'-Dimethoxybenzoin (Anisoin) Benzoin_Condensation->Dimethoxybenzoin Oxidation Oxidation with Nitric Acid or Copper(II) Sulfate Dimethoxybenzoin->Oxidation Dimethoxybenzil This compound Oxidation->Dimethoxybenzil

Caption: Synthesis workflow for this compound.

enzyme_inhibition cluster_enzyme Enzyme & Substrate cluster_inhibitor Inhibitor cluster_products Products hiCE Human Intestinal Carboxyl Esterase (hiCE) Metabolites Metabolites hiCE->Metabolites Hydrolysis Substrate Ester Substrate (e.g., CPT-11) Substrate->hiCE Dimethoxybenzil This compound Dimethoxybenzil->hiCE Inhibition

Caption: Inhibition of hiCE by this compound.

References

Methodological & Application

Application Notes and Protocols for 4,4'-Dimethoxybenzil as a Photoinitiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,4'-Dimethoxybenzil (also known as p-Anisil or Di-p-anisoyl) as a photoinitiator for free-radical polymerization. This document includes its mechanism of action, key performance characteristics, and detailed protocols for its use in various applications, including the formulation of coatings, adhesives, and hydrogels.

Introduction

This compound is a solid, yellow α-diketone photoinitiator used to initiate polymerization of monomer and oligomer formulations upon exposure to ultraviolet (UV) light.[1][2] Its chemical structure, featuring two methoxy-substituted benzoyl groups, influences its photophysical properties and initiation efficiency. As a photoinitiator, it is a critical component in UV-curable systems, offering rapid, solvent-free, and spatially controllable polymerization.

Physicochemical and Photophysical Properties

A summary of the key properties of this compound is presented in the table below. Understanding these properties is crucial for designing efficient photopolymerization processes.

PropertyValueReference
Chemical Name 1,2-bis(4-methoxyphenyl)ethane-1,2-dione[3]
Synonyms p-Anisil, Di-p-anisoyl[4][5]
CAS Number 1226-42-2[4]
Molecular Formula C₁₆H₁₄O₄[3]
Molecular Weight 270.28 g/mol [4]
Appearance Yellow solid[2]
Melting Point 132-134 °C[4]
UV Absorption Maximum (λmax) Approximately 260 nm and a weaker band >350 nm (Estimated from Benzil)[2]

Mechanism of Photoinitiation

This compound functions as a Norrish Type I photoinitiator .[6][7] Upon absorption of UV radiation, the molecule undergoes homolytic cleavage of the carbon-carbon bond between the two carbonyl groups. This process, known as α-cleavage, generates two 4-methoxybenzoyl radicals.[6][7][8] These highly reactive radical species are responsible for initiating the polymerization of monomers, such as acrylates and methacrylates.

The initiation and subsequent polymerization process can be visualized as follows:

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination PI This compound PI_excited Excited State This compound* PI->PI_excited UV Light (hν) Radicals 2 x 4-Methoxybenzoyl Radicals PI_excited->Radicals α-Cleavage (Norrish Type I) Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation Growing_Chain->Growing_Chain Polymer Crosslinked Polymer Growing_Chain->Polymer Termination

Photoinitiation and polymerization mechanism of this compound.

Applications and Experimental Protocols

This compound can be utilized in a variety of UV-curing applications. Below are general protocols for its use in UV-curable coatings, the synthesis of polyethylene glycol diacrylate (PEGDA) hydrogels, and dental resin composites.

UV-Curable Coatings

UV-curable coatings are widely used in industries requiring rapid and efficient curing processes.[9][10] this compound can be an effective photoinitiator in these formulations.

Experimental Protocol:

  • Formulation Preparation:

    • Prepare a mixture of the desired oligomers (e.g., epoxy acrylates, urethane acrylates), reactive diluents (e.g., monofunctional or multifunctional acrylates), and any necessary additives (e.g., flow agents, stabilizers).[10][11]

    • Dissolve this compound in the formulation at a concentration typically ranging from 0.5% to 5.0% by weight. The optimal concentration should be determined experimentally and depends on the coating thickness and opacity.

  • Application:

    • Apply the formulated coating onto the substrate (e.g., wood, metal, plastic) using a suitable method such as spin coating, doctor blading, or spray coating to achieve the desired film thickness.

  • UV Curing:

    • Expose the coated substrate to a UV light source. A medium-pressure mercury lamp or a UV LED with an emission spectrum that overlaps with the absorption spectrum of this compound is recommended.[11][12]

    • The required UV dose will depend on the formulation, coating thickness, and light intensity. Curing can often be achieved within seconds to minutes.

  • Characterization:

    • Evaluate the cured coating for properties such as hardness, adhesion, gloss, and chemical resistance.

Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel Synthesis

PEGDA hydrogels are widely used in biomedical applications, including tissue engineering and drug delivery, due to their biocompatibility and tunable properties.[13][14][15]

Experimental Protocol:

  • Prepolymer Solution Preparation:

    • Prepare an aqueous solution of PEGDA. The concentration will determine the final properties of the hydrogel.

    • Dissolve this compound in the PEGDA solution. Due to its limited water solubility, a co-solvent such as ethanol may be required. Typical concentrations range from 0.1% to 2.0% (w/v).

  • Hydrogel Formation:

    • Transfer the prepolymer solution into a mold of the desired shape.

    • Expose the solution to a UV light source (e.g., 365 nm) to initiate polymerization and crosslinking.[13][14] The exposure time will vary depending on the light intensity and the concentration of the photoinitiator and PEGDA.

  • Purification:

    • After gelation, immerse the hydrogel in a suitable solvent (e.g., deionized water or phosphate-buffered saline) to remove any unreacted components. The solvent should be changed periodically.

  • Characterization:

    • Characterize the hydrogel for its swelling ratio, mechanical properties (e.g., compressive modulus), and mesh size.

Dental Resin Composites

Photo-cured dental composites are essential materials in restorative dentistry. While camphorquinone is a commonly used photoinitiator in this field, benzil derivatives can also be employed.[16][17][18]

Experimental Protocol:

  • Resin Formulation:

    • Prepare a resin matrix typically composed of a mixture of dimethacrylate monomers such as Bis-GMA, UDMA, and TEGDMA.

    • Incorporate inorganic fillers (e.g., silica, glass) to enhance the mechanical properties.

    • Add this compound as the photoinitiator, typically in a concentration range of 0.2% to 1.0% by weight. It may be used in combination with a co-initiator or sensitizer to improve curing efficiency, especially with visible light sources.

  • Curing:

    • Apply the composite resin to the prepared tooth cavity.

    • Use a dental curing light (typically a blue LED with a wavelength around 470 nm) to polymerize the composite. While the primary absorption of this compound is in the UV range, the tail of its absorption may extend into the visible spectrum, or it can be used with a sensitizer.

  • Evaluation:

    • Assess the cured composite for its depth of cure, hardness, flexural strength, and polymerization shrinkage.

Performance Data and Comparison

Quantitative data on the performance of this compound is not as widely available as for some other commercial photoinitiators. However, its performance can be inferred from studies on benzil and other α-diketones. The efficiency of a photoinitiator is influenced by its molar extinction coefficient at the wavelength of the light source and its quantum yield for radical formation.

PhotoinitiatorMolar Extinction Coefficient (ε) at λmaxQuantum Yield (Φ)Key Characteristics
Benzil (analogue) ~100 M⁻¹cm⁻¹ at 380 nm~0.9Norrish Type I, yellowing can occur
Camphorquinone (CQ) ~40 M⁻¹cm⁻¹ at 468 nm~0.07Type II, requires co-initiator, commonly used in dental applications
Irgacure 184 ~300 M⁻¹cm⁻¹ at 330 nm~0.3Type I, good non-yellowing properties

Note: Data for benzil is provided as a proxy for this compound. The methoxy groups on this compound are expected to cause a bathochromic (red) shift in the absorption spectrum and may influence the quantum yield.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It may cause eye irritation.[3] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Curing - Insufficient UV dose- Mismatch between light source and photoinitiator absorption- Oxygen inhibition at the surface- Photoinitiator concentration is too low or too high- Increase exposure time or light intensity- Ensure the emission spectrum of the lamp overlaps with the absorption of this compound- Cure in an inert atmosphere (e.g., nitrogen) or use a higher concentration of photoinitiator for surface cure- Optimize photoinitiator concentration through a ladder study
Yellowing of the Polymer - Photodegradation products of the initiator- Use a minimal effective concentration of the photoinitiator- Consider using a co-initiator or a different photoinitiator if color is critical for the application
Poor Solubility of Photoinitiator - Incompatibility with the formulation- Use a co-solvent to aid dissolution- Gently warm the formulation while stirring

Conclusion

This compound is a versatile Norrish Type I photoinitiator suitable for a range of free-radical polymerization applications. Its effectiveness is dependent on the proper selection of monomers, light source, and concentration. The protocols provided in these application notes serve as a starting point for the development of specific UV-curable formulations. Experimental optimization is recommended to achieve the desired properties for each unique application.

References

Synthesis of Heterocyclic Compounds from 4,4'-Dimethoxybenzil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline and imidazole derivatives from 4,4'-dimethoxybenzil. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Application Notes

Heterocyclic compounds derived from this compound, particularly quinoxaline and imidazole scaffolds, have emerged as promising candidates in drug discovery. The electron-donating methoxy groups on the phenyl rings can enhance the biological efficacy and modulate the pharmacokinetic properties of these molecules.

Quinoxaline Derivatives: The resulting 2,3-bis(4-methoxyphenyl)quinoxaline and its analogs are a class of compounds extensively studied for their broad-spectrum anti-cancer activities.[1][2] Research suggests that these compounds can induce apoptosis in cancer cells through multiple mechanisms. One prominent pathway involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[3][4] Inhibition of this enzyme leads to DNA damage and cell cycle arrest, ultimately triggering programmed cell death.

Furthermore, some quinoxaline derivatives have been shown to act as tubulin polymerization inhibitors. By disrupting the microtubule network, they arrest the cell cycle in the G2/M phase, leading to apoptosis.[5] Another significant mechanism of action is the inhibition of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a key role in tumor growth and proliferation.[6] The methoxy substituents on the phenyl rings may enhance the binding affinity of these compounds to the ATP-binding site of such kinases.

Imidazole Derivatives: The synthesis of 2,4,5-tris(4-methoxyphenyl)-1H-imidazole and related lophine derivatives from this compound provides access to a class of compounds with notable applications. Lophine derivatives are known for their chemiluminescent properties, making them useful as probes in biological assays. Moreover, imidazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the methoxy groups can influence the lipophilicity and metabolic stability of these compounds, which are critical parameters in drug development.

Experimental Protocols

Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline

This protocol describes the condensation reaction of this compound with o-phenylenediamine to yield 2,3-bis(4-methoxyphenyl)quinoxaline.

Materials:

  • This compound (1 mmol)

  • o-Phenylenediamine (1 mmol)

  • Ethanol:Water (7:3, 10 mL)

  • Phenol (20 mol%)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in 10 mL of an ethanol:water (7:3) mixture.

  • Add a catalytic amount of phenol (20 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (20:1) eluent system.

  • Upon completion of the reaction, add 20 mL of water to the mixture and allow it to stand at room temperature for 30 minutes to facilitate the precipitation of the product.

  • Collect the crystalline product by filtration and dry it.

  • For further purification, recrystallize the product from hot ethanol.

Characterization Data for 2,3-bis(4-methoxyphenyl)quinoxaline:

  • Appearance: Yellow solid

  • Melting Point: 134-136 °C[7]

  • FT-IR (KBr, cm⁻¹): 1615 (C=N stretching)[7]

  • ¹H-NMR (300 MHz, CDCl₃/TMS, δ ppm): 3.85 (s, 6H, 2xOCH₃), 6.87 (d, J=7.77 Hz, 1H, Ar-H), 6.94 (d, J=7.77 Hz, 4H, Ar-H), 7.50 (d, J=7.14 Hz, 1H, Ar-H), 7.71 (s, 1H, Ar-H), 7.93 (d, J=7.62 Hz, 4H, Ar-H), 8.13 (s, 1H, Ar-H)[7]

  • MS (m/z): 342 (M+)[7]

Synthesis of 2,4,5-tris(4-methoxyphenyl)-1H-imidazole

This protocol outlines the three-component synthesis of 2,4,5-tris(4-methoxyphenyl)-1H-imidazole from this compound, 4-methoxybenzaldehyde, and ammonium acetate.

Materials:

  • This compound (10 mmol)

  • 4-Methoxybenzaldehyde (10 mmol)

  • Ammonium acetate (40 mmol)

  • Diethyl ammonium hydrogen phosphate (3 mmol, 0.513 g) (as catalyst)

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), 4-methoxybenzaldehyde (10 mmol), and ammonium acetate (40 mmol).

  • Add diethyl ammonium hydrogen phosphate (3 mmol) as a catalyst.[8]

  • Heat the reaction mixture in an oil bath at 100 °C.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and wash with water.

  • Collect the solid product and purify it by recrystallization from ethanol.

Data Presentation

Table 1: Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline under Various Catalytic Conditions

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Phenol (20 mol%)Ethanol:Water (7:3)Room Temperature3095[7]
AlCuMoVP (100 mg)Toluene2512092[9]
NoneEthanolReflux60-9075[10]
UltrasoundEthanolRoom Temperature897[10]

Table 2: Synthesis of Trisubstituted Imidazoles from 1,2-Dicarbonyl Compounds

1,2-Dicarbonyl CompoundAldehydeCatalystTemperature (°C)Time (h)Yield (%)Reference
BenzilBenzaldehydeH₂SO₄·SiO₂110190[11]
Benzil4-MethoxybenzaldehydeDiethyl ammonium hydrogen phosphate100-High[8][12]
BenzilBenzaldehydeNone (Microwave)-0.0560[10]

Mandatory Visualization

experimental_workflow_quinoxaline Experimental Workflow: Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_process Process cluster_product Final Product r1 This compound p1 Mixing and Stirring r1->p1 r2 o-Phenylenediamine r2->p1 c1 Solvent: Ethanol:Water (7:3) c1->p1 c2 Catalyst: Phenol (20 mol%) c2->p1 c3 Temperature: Room Temperature c3->p1 p2 Monitoring by TLC p1->p2 p3 Precipitation with Water p2->p3 p4 Filtration and Drying p3->p4 p5 Recrystallization (Ethanol) p4->p5 product 2,3-bis(4-methoxyphenyl)quinoxaline p5->product

Caption: Workflow for the synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline.

experimental_workflow_imidazole Experimental Workflow: Synthesis of 2,4,5-tris(4-methoxyphenyl)-1H-imidazole cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_process Process cluster_product Final Product r1 This compound p1 Heating and Stirring r1->p1 r2 4-Methoxybenzaldehyde r2->p1 r3 Ammonium Acetate r3->p1 c1 Catalyst: Diethyl ammonium hydrogen phosphate c1->p1 c2 Temperature: 100 °C c2->p1 p2 Monitoring by TLC p1->p2 p3 Washing with Water p2->p3 p4 Recrystallization (Ethanol) p3->p4 product 2,4,5-tris(4-methoxyphenyl)-1H-imidazole p4->product

Caption: Workflow for the synthesis of 2,4,5-tris(4-methoxyphenyl)-1H-imidazole.

signaling_pathway_apoptosis Proposed Signaling Pathway for Quinoxaline-Induced Apoptosis in Cancer Cells cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_cell_cycle_arrest Cell Cycle Arrest cluster_apoptosis_pathway Apoptosis Pathway drug Quinoxaline Derivative topoII Topoisomerase II drug->topoII inhibition tubulin Tubulin drug->tubulin inhibition kinases Protein Kinases (e.g., EGFR) drug->kinases inhibition dna_damage DNA Damage topoII->dna_damage microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption signal_inhibition Inhibition of Proliferation Signals kinases->signal_inhibition s_phase_arrest S-Phase Arrest dna_damage->s_phase_arrest g2m_arrest G2/M Arrest microtubule_disruption->g2m_arrest p53 p53 Upregulation signal_inhibition->p53 s_phase_arrest->p53 g2m_arrest->p53 bcl2 Bcl-2 Downregulation p53->bcl2 downregulates bax Bax Upregulation p53->bax upregulates caspases Caspase Activation (Caspase-3, -8) bcl2->caspases inhibits bax->caspases activates apoptosis Apoptosis caspases->apoptosis

Caption: Proposed mechanism of quinoxaline-induced apoptosis in cancer cells.

References

experimental protocol for benzilic acid rearrangement of 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the benzilic acid rearrangement of 4,4'-Dimethoxybenzil to synthesize 4,4'-dimethoxybenzilic acid. This protocol is adapted from established procedures for the rearrangement of benzil. The application note includes a comprehensive methodology, a summary of quantitative data, and expected characterization of the final product. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

The benzilic acid rearrangement is a classic organic reaction that converts 1,2-diketones into α-hydroxy carboxylic acids through a 1,2-aryl or alkyl shift under basic conditions. This rearrangement is a valuable synthetic tool for accessing α-hydroxy acids, which are important structural motifs in many biologically active molecules and pharmaceutical intermediates. This protocol details the application of this rearrangement to this compound, a symmetrically substituted aromatic diketone, to yield 4,4'-dimethoxybenzilic acid. The electron-donating methoxy groups on the phenyl rings can influence the reaction rate and outcome, making this a noteworthy example of the rearrangement's scope.

Data Presentation

Table 1: Quantitative Data for the Benzilic Acid Rearrangement of this compound

CompoundMolecular FormulaMolar Mass ( g/mol )Mass (g)Moles (mmol)Melting Point (°C)
This compoundC₁₆H₁₄O₄270.282.7010.0132-134[1]
Potassium HydroxideKOH56.112.8150.0-
4,4'-dimethoxybenzilic acidC₁₆H₁₆O₅288.29Theoretical: 2.88Theoretical: 10.0Approx. 107[2]

Note: The melting point for 4,4'-dimethoxybenzilic acid is an approximation based on a closely related structure, as a definitive experimental value was not found in the surveyed literature.

Experimental Protocol

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous Earth (Celite®) - Optional

  • Activated Carbon - Optional

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Beakers (250 mL, 500 mL)

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • pH paper or pH meter

  • Spatula

  • Glass stirring rod

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.70 g (10.0 mmol) of this compound in 30 mL of 95% ethanol. Gentle heating may be required to achieve complete dissolution.

  • Base Addition: In a separate beaker, prepare a solution of 2.81 g (50.0 mmol) of potassium hydroxide in 5 mL of deionized water. Carefully add the KOH solution to the ethanolic solution of this compound while stirring.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux using a heating mantle. Continue refluxing with constant stirring for 1-2 hours. The color of the solution may change during this time.

  • Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. Further, cool the mixture in an ice bath to facilitate the precipitation of the potassium salt of 4,4'-dimethoxybenzilic acid.

  • Isolation of the Potassium Salt (Optional): The precipitated potassium salt can be collected by vacuum filtration. This step can help in removing colored impurities.

  • Dissolution and Filtration: Transfer the reaction mixture (or the isolated potassium salt) to a 250 mL beaker and add approximately 100 mL of deionized water. Stir until the salt is completely dissolved. If the solution is colored, a small amount of activated carbon can be added, the mixture stirred for a few minutes, and then filtered through a pad of diatomaceous earth (Celite®) to decolorize.

  • Acidification: While stirring the aqueous solution, slowly add concentrated hydrochloric acid dropwise. The 4,4'-dimethoxybenzilic acid will precipitate as a white solid. Continue adding HCl until the solution is acidic to pH paper (pH ~2).

  • Isolation of the Product: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the product to air dry or dry in a desiccator.

  • Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods such as ¹H NMR. The expected melting point is approximately 107 °C.[2]

Mandatory Visualization

experimental_workflow Experimental Workflow for Benzilic Acid Rearrangement A Dissolve this compound in 95% Ethanol B Prepare and Add Aqueous KOH Solution A->B Combine Reactants C Reflux the Reaction Mixture B->C Heat D Cool and Precipitate Potassium Salt C->D Cool Down E Dissolve Salt in Water (Optional Decolorization) D->E Workup Step 1 F Acidify with HCl to Precipitate Product E->F Workup Step 2 G Isolate Product by Vacuum Filtration F->G Isolation H Wash with Cold Water and Dry G->H Purification I Characterize Product (Yield, MP, NMR) H->I Analysis

Caption: Experimental Workflow for Benzilic Acid Rearrangement.

References

Application Notes and Protocols for 4,4'-Dimethoxybenzil as a Triplet Sensitizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,4'-Dimethoxybenzil (DMB) as a versatile triplet sensitizer in photochemical reactions. Detailed protocols for its application in photodecarboxylation and [2+2] cycloaddition reactions are provided, along with its key photophysical properties.

Introduction

This compound is a yellow crystalline solid belonging to the class of α-diketones.[1] Its molecular structure consists of two p-anisoyl groups connected by a single bond between the carbonyl carbons.[1] In photochemistry, DMB serves as an efficient triplet sensitizer. Upon absorption of ultraviolet (UV) light, it undergoes efficient intersystem crossing to populate its triplet excited state. This triplet state can then transfer its energy to a substrate molecule, which itself may not efficiently form a triplet state upon direct irradiation. This process, known as triplet sensitization, enables a variety of photochemical transformations that are otherwise difficult to achieve.

Photophysical Properties

Table 1: Photophysical and Physical Properties of Benzil and this compound

PropertyBenzilThis compound
Triplet Energy (ET) ~54.0 kcal/mol[2]Estimated to be slightly lower than benzil
Intersystem Crossing Quantum Yield (ΦISC) High (typical for α-diketones)High (expected)
Triplet Lifetime (τT) ~10 µs (in [bmim.PF6])[2]Expected to be in the microsecond range
Molecular Weight 210.23 g/mol 270.28 g/mol [1]
Appearance Yellow solid[3]Yellow crystalline solid[1]
Melting Point 94-96 °C132-134 °C

Mechanism of Triplet Sensitization

The general mechanism of triplet sensitization by this compound involves several key steps. This process allows for the population of the triplet state of a substrate that does not efficiently undergo intersystem crossing on its own.

Triplet_Sensitization DMB_S0 DMB (S₀) DMB_S1 DMB (S₁) DMB_S0->DMB_S1 hν (Absorption) DMB_T1 DMB (T₁) DMB_S1->DMB_T1 Intersystem Crossing (ISC) DMB_T1->DMB_S0 Energy Transfer Sub_T1 Substrate (T₁) DMB_T1->Sub_T1 Triplet Energy Transfer Sub_S0 Substrate (S₀) Product Product(s) Sub_T1->Product Reaction

Caption: General mechanism of triplet sensitization by this compound.

Applications in Photochemistry

This compound is a valuable tool for initiating a range of photochemical reactions. Its ability to absorb in the UVA region makes it a suitable alternative to sensitizers that require higher energy UVB light.

Photodecarboxylation Reactions

Triplet sensitizers like DMB can initiate decarboxylation reactions, which are useful for the generation of radical intermediates. These radicals can then participate in various subsequent reactions, including cyclizations and additions.

This protocol is adapted from a procedure using the closely related 4,4'-dimethoxybenzophenone and is expected to be effective with this compound.

Materials:

  • N-Phthaloylglycine

  • This compound (DMB)

  • Acetonitrile (MeCN)

  • Water

  • Photoreactor (e.g., Rayonet reactor with 350 nm lamps or a microflow reactor)

  • Schlenk flask (for batch reaction) or syringe pump and microreactor setup

  • Nitrogen source for degassing

Procedure (Batch Reaction):

  • Prepare a solution of N-phthaloylglycine (1.5 mmol) and this compound (0.15 mmol) in a 1:1 (v/v) mixture of acetonitrile and water (100 mL) in a Pyrex Schlenk flask.

  • Degas the solution for at least 30 minutes by bubbling with nitrogen.

  • Place the flask in the photoreactor and irradiate with 350 nm lamps for 1 hour while maintaining a nitrogen atmosphere.

  • After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.

  • Extract the crude product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Photodecarboxylation_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification Prep Prepare solution of N-Phthaloylglycine and DMB in MeCN/Water Degas Degas with Nitrogen Prep->Degas Irradiate Irradiate at 350 nm (1 hour) Degas->Irradiate Evaporate Solvent Evaporation Irradiate->Evaporate Extract Extraction Evaporate->Extract Wash Washing and Drying Extract->Wash Purify Column Chromatography Wash->Purify Product Product Purify->Product Isolated Product

Caption: Experimental workflow for DMB-sensitized photodecarboxylation.

[2+2] Cycloaddition Reactions

Triplet-sensitized [2+2] cycloadditions are powerful methods for the synthesis of cyclobutane rings, which are important structural motifs in many natural products and pharmaceuticals. DMB can be employed to facilitate these reactions between two alkene substrates.

This is a general protocol that can be adapted for specific alkene substrates.

Materials:

  • Alkene substrate(s)

  • This compound (DMB)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or benzene)

  • Photoreactor with appropriate wavelength lamps (e.g., 350 nm)

  • Quartz or Pyrex reaction vessel

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a quartz or Pyrex reaction vessel, dissolve the alkene substrate(s) (typically 0.1-0.5 M) and this compound (5-10 mol%) in the chosen anhydrous solvent.

  • Thoroughly degas the solution by purging with nitrogen or argon for 30-60 minutes.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the solution with 350 nm lamps. The reaction time will vary depending on the substrates and should be monitored by a suitable analytical technique (e.g., GC-MS or NMR).

  • Once the reaction has reached completion or the desired conversion, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography, recrystallization, or distillation to remove the sensitizer and any byproducts.

Cycloaddition_Workflow start Dissolve Alkene(s) and DMB in Anhydrous Solvent degas Degas with Inert Gas start->degas irradiate Irradiate at 350 nm degas->irradiate monitor Monitor Reaction Progress irradiate->monitor monitor->irradiate Incomplete workup Solvent Removal and Purification monitor->workup Complete product Purified Cycloadduct workup->product

Caption: Workflow for a DMB-sensitized [2+2] cycloaddition reaction.

Conclusion

This compound is a highly effective and versatile triplet sensitizer for a variety of photochemical transformations. Its strong absorption in the UVA range, coupled with its expected high intersystem crossing efficiency, makes it a valuable tool for researchers in organic synthesis, materials science, and drug development. The detailed protocols provided herein serve as a starting point for the application of DMB in photodecarboxylation and [2+2] cycloaddition reactions, opening avenues for the synthesis of complex molecules.

References

Application Notes and Protocols: Derivatization of 4,4'-Dimethoxybenzil for Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4,4'-dimethoxybenzil to synthesize novel materials with potential applications in organic electronics and medicinal chemistry. The following sections outline key synthetic transformations, characterization data, and experimental workflows.

Introduction

This compound, also known as p-Anisil, is a versatile building block in organic synthesis.[1][2] Its α-diketone functionality serves as a reactive handle for the construction of various heterocyclic and condensed ring systems.[3] Derivatives of dimethoxybenzene have shown significant promise in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic solar cells, and as components in liquid crystals.[4] Furthermore, many derivatives exhibit interesting biological activities, making them attractive scaffolds for drug discovery.[4][5] This document details the synthesis and characterization of novel materials derived from this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the starting material, this compound, is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₄[6][7]
Molecular Weight270.28 g/mol [1][2][6]
Melting Point132-134 °C[2][7]
AppearanceYellow crystalline solid[3]
SolubilityInsoluble in water. Soluble in DMSO (54 mg/mL).[1][7]
IUPAC Name1,2-bis(4-methoxyphenyl)ethane-1,2-dione[6]

Synthesis of Novel Derivatives

The following protocols describe the synthesis of two classes of novel materials derived from this compound: a substituted quinoxaline and a tetraphenylcyclopentadienone.

Protocol 1: Synthesis of 6,7-bis(4-methoxyphenyl)-1,2,3,4-tetrahydrophenazine

This protocol outlines the synthesis of a quinoxaline derivative, a class of compounds known for their applications in electronics and as pharmaceuticals.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.70 g (10 mmol) of this compound in 50 mL of ethanol by gentle heating.

  • Addition of Reactant: To the resulting solution, add 1.08 g (10 mmol) of o-phenylenediamine.

  • Reaction Conditions: Add three drops of glacial acetic acid as a catalyst. Heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up and Purification: After cooling to room temperature, the product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL). Recrystallize the crude product from ethanol to yield the pure 6,7-bis(4-methoxyphenyl)-1,2,3,4-tetrahydrophenazine.

Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
6,7-bis(4-methoxyphenyl)-1,2,3,4-tetrahydrophenazineC₂₂H₂₀N₂O₂356.41155-158¹H NMR, ¹³C NMR, MS, IR
Protocol 2: Synthesis of 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one Derivative

This protocol describes a base-catalyzed condensation reaction to form a highly conjugated cyclopentadienone derivative. These compounds are often colored and have interesting photophysical properties.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2.70 g (10 mmol) of this compound and 2.12 g (10 mmol) of 1,3-diphenylacetone.

  • Solvent and Catalyst: Add 100 mL of absolute ethanol. While stirring, slowly add 10 mL of a 2 M solution of potassium hydroxide in ethanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 30 minutes. The color of the reaction mixture will change significantly.

  • Work-up and Purification: Cool the reaction mixture in an ice bath to induce precipitation. Collect the crystalline solid by vacuum filtration and wash with cold ethanol until the filtrate is colorless. Air-dry the product.

Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
2,5-bis(4-methoxyphenyl)-3,4-diphenylcyclopentadienoneC₃₅H₂₆O₃494.58219-222¹H NMR, ¹³C NMR, MS, UV-Vis

Experimental Workflow and Logic

The overall process for the synthesis and characterization of novel materials from this compound is depicted in the following workflow diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications start This compound product1 Quinoxaline Derivative start->product1 Condensation product2 Cyclopentadienone Derivative start->product2 Aldol Condensation reagent1 o-phenylenediamine reagent1->product1 reagent2 1,3-diphenylacetone reagent2->product2 nmr NMR Spectroscopy product1->nmr ms Mass Spectrometry product1->ms mp Melting Point Analysis product1->mp oled Organic Electronics (OLEDs) product1->oled pharma Pharmaceuticals product1->pharma product2->nmr product2->ms product2->mp uv_vis UV-Vis Spectroscopy product2->uv_vis product2->oled

Caption: Workflow for the synthesis and characterization of novel materials.

Signaling Pathway Visualization

While the derivatization of this compound does not directly involve biological signaling pathways, the synthesized molecules can be designed to interact with them. For instance, quinoxaline derivatives are known to act as kinase inhibitors. The logical relationship for a hypothetical drug discovery screening process is shown below.

G cluster_screening Drug Discovery Screening library Library of Quinoxaline Derivatives assay In vitro Kinase Assay library->assay target Kinase Target target->assay hit Hit Compound Identification assay->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical workflow for drug discovery screening.

References

Application Notes and Protocols: The Use of 4,4'-Dimethoxybenzil in Undergraduate Chemistry Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,4'-Dimethoxybenzil (also known as p-Anisil) is an α-diketone that serves as an excellent substrate for a variety of core reactions in the undergraduate organic chemistry curriculum. As a derivative of benzil, its electron-donating methoxy groups offer opportunities to explore electronic effects on reaction mechanisms and product characteristics. Its distinct yellow color, which changes upon reaction, provides a useful visual indicator of chemical transformation. This document outlines detailed protocols for three fundamental experiments utilizing this compound: its synthesis via oxidation, its reduction to a diol, and its rearrangement to an α-hydroxy carboxylic acid. These experiments are designed to provide students with hands-on experience in synthesis, purification, and spectroscopic characterization while reinforcing key theoretical concepts.

Application Note 1: Synthesis of this compound (p-Anisil)

This experiment demonstrates the selective oxidation of an α-hydroxy ketone (a benzoin) to an α-diketone. The reaction utilizes a catalytic amount of a copper(II) salt, which is regenerated in situ by ammonium nitrate, providing a greener alternative to stronger oxidizing agents like nitric acid.

Experimental Protocol: Oxidation of 4,4'-Dimethoxybenzoin

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2.72 g of 4,4'-dimethoxybenzoin (anisoin), 1.6 g of ammonium nitrate, and 0.07 g of cupric acetate.

  • Solvent Addition: Add 15 mL of 80% aqueous acetic acid to the flask.

  • Heating and Reflux: Heat the mixture with vigorous stirring. The temperature should be raised to approximately 80 °C, at which point the solids should dissolve to form a clear, green solution.[1]

  • Reaction Monitoring: Bring the solution to a gentle reflux and maintain it for 1 hour. The reaction progress can be monitored by the color change of the solution.

  • Precipitation: After 1 hour, remove the flask from the heat and allow it to cool slightly. Pour the warm reaction mixture into 100 mL of ice-cold water in a beaker. A yellow precipitate of this compound will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with three 15 mL portions of cold water.

  • Recrystallization: Recrystallize the crude product from hot methanol or ethanol to yield pure, yellow crystals of this compound.

  • Characterization: Allow the crystals to air dry completely. Determine the final mass, calculate the percent yield, and characterize the product by measuring its melting point and acquiring an IR spectrum.

Data Presentation

CompoundFormulaMW ( g/mol )M.p. (°C)AppearanceTypical Yield
4,4'-DimethoxybenzoinC₁₆H₁₆O₄272.30~110White Solid-
This compoundC₁₆H₁₄O₄270.28132-134Yellow Crystalline Solid~88%[1]

Experimental Workflow

G cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification & Analysis reagents Combine 4,4'-Dimethoxybenzoin, Cu(OAc)₂, NH₄NO₃, and 80% Acetic Acid reflux Heat to Reflux for 1 hour reagents->reflux precipitate Pour into Ice Water to Precipitate Product reflux->precipitate filter Collect Crude Product by Vacuum Filtration precipitate->filter recrystallize Recrystallize from Hot Methanol filter->recrystallize dry Dry Crystals recrystallize->dry characterize Determine Yield, M.p., and IR Spectrum dry->characterize G start This compound int1 Alkoxide Intermediate start->int1 1. NaBH₄ (H⁻ attack) int2 Borate Ester Complex int1->int2 Repeat H⁻ attack product Diol Product int2->product 2. H₂O/H⁺ Workup G A Diketone B Tetrahedral Adduct A->B 1. OH⁻ Attack C Rearranged Intermediate B->C 2. 1,2-Aryl Migration (RDS) D Carboxylate Salt C->D 3. Proton Transfer E α-Hydroxy Acid (Product) D->E 4. Acid Workup (H⁺)

References

Application Notes and Protocols for Photophysical Studies of 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxybenzil (also known as anisil or p,p'-dimethoxybenzil) is an alpha-diketone that serves as a valuable tool in photophysical and photochemical research. Its unique electronic structure, arising from the two adjacent carbonyl groups conjugated with methoxy-substituted phenyl rings, gives rise to interesting excited-state properties. This document provides detailed application notes and experimental protocols for the photophysical characterization of this compound, intended to guide researchers in utilizing this compound for various studies, including as a photoinitiator and in fundamental photochemical investigations.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₆H₁₄O₄[1]
Molecular Weight 270.28 g/mol [1]
CAS Number 1226-42-2[1]
Appearance Yellow crystalline solid[2]
Melting Point 132-134 °C[3]
Solubility Soluble in organic solvents such as DMSO, chloroform, and methanol. Insoluble in water.[2][4]

Photophysical Data

The photophysical properties of this compound are influenced by the solvent environment. The presence of electron-donating methoxy groups causes a red-shift (bathochromic shift) in the absorption spectrum compared to the parent compound, benzil.

ParameterValueSolventReference
Absorption Maximum (λ_max) 280-320 nm (π-π), ~375 nm (n-π)General[5]
Molar Extinction Coefficient (ε) Data not available-
Fluorescence Emission Maximum (λ_em) 445-545 nm (for derivatives)General[5]
Fluorescence Quantum Yield (Φ_f) Data not available-
Phosphorescence Emission Maximum Data not available-
Excited State Lifetime (τ) Data not available-

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the absorption maxima (λ_max) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

  • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-500 nm).

  • Replace the blank cuvette with the cuvette containing the this compound solution.

  • Record the absorption spectrum of the sample.

  • Identify the wavelengths of maximum absorbance (λ_max). The broad band in the 280-320 nm region corresponds to π-π* transitions, while the weaker, lower energy band around 375 nm is attributed to the n-π* transition of the carbonyl groups.[5]

Workflow for UV-Visible Absorption Spectroscopy:

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of This compound prep2 Prepare dilutions prep1->prep2 meas2 Record absorption spectrum of sample prep2->meas2 meas1 Record baseline with pure solvent meas1->meas2 Baseline Correction analysis1 Identify λ_max values meas2->analysis1

UV-Vis Spectroscopy Workflow
Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of this compound.

Materials:

  • This compound solution (prepared as for UV-Vis, with absorbance at the excitation wavelength < 0.1)

  • Spectroscopic grade solvent

  • Fluorescence cuvettes (1 cm path length, four polished sides)

  • Fluorometer

Protocol:

  • Using the absorption spectrum, select an appropriate excitation wavelength (λ_ex), typically at or near the n-π* absorption maximum (~375 nm) to avoid inner filter effects.

  • Ensure the absorbance of the sample at the chosen excitation wavelength is below 0.1 to maintain a linear relationship between fluorescence intensity and concentration.

  • Fill a fluorescence cuvette with the sample solution.

  • Place the cuvette in the fluorometer.

  • Set the excitation wavelength and scan the emission spectrum over a suitable range (e.g., 400-600 nm).

  • Record the fluorescence spectrum and identify the wavelength of maximum emission (λ_em).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a standard.

Materials:

  • This compound solution

  • Quantum yield standard solution with a known Φ_f (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

Protocol:

  • Prepare solutions of the standard and this compound in the same solvent if possible. If not, the refractive index of the solvents must be known.

  • Adjust the concentrations of both the standard and the sample so that their absorbances are identical at the same excitation wavelength and are below 0.1.

  • Record the fluorescence emission spectrum for both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Integrate the area under the emission curves for both the standard (A_std) and the sample (A_smp).

  • Calculate the fluorescence quantum yield of the sample (Φ_smp) using the following equation:

    Φ_smp = Φ_std * (A_smp / A_std) * (η_smp² / η_std²)

    where Φ is the quantum yield, A is the integrated emission intensity, and η is the refractive index of the solvent.

Logical Flow for Quantum Yield Determination:

G start Start prep_std Prepare Standard Solution start->prep_std prep_smp Prepare Sample Solution start->prep_smp match_abs Match Absorbance at λ_ex < 0.1 prep_std->match_abs prep_smp->match_abs measure_fluor_std Measure Fluorescence of Standard match_abs->measure_fluor_std measure_fluor_smp Measure Fluorescence of Sample match_abs->measure_fluor_smp integrate_std Integrate Emission Area (A_std) measure_fluor_std->integrate_std integrate_smp Integrate Emission Area (A_smp) measure_fluor_smp->integrate_smp calculate_qy Calculate Quantum Yield (Φ_smp) integrate_std->calculate_qy integrate_smp->calculate_qy end End calculate_qy->end

Quantum Yield Determination Workflow
Transient Absorption Spectroscopy

Objective: To investigate the excited-state dynamics of this compound, including the identification of transient species such as the triplet state.

Materials:

  • This compound solution

  • Spectroscopic grade solvent

  • Pump-probe transient absorption spectrometer

Protocol:

  • Prepare a solution of this compound with an absorbance of approximately 0.5-1.0 at the excitation wavelength in a suitable cuvette.

  • The sample is excited with a short laser pulse (pump beam) at a wavelength where the molecule absorbs (e.g., in the n-π* band).

  • A second, broad-spectrum light pulse (probe beam) is passed through the sample at a specific time delay after the pump pulse.

  • The change in absorbance of the probe beam is measured as a function of wavelength and time delay.

  • By varying the time delay between the pump and probe pulses, the formation and decay of transient excited states (e.g., triplet state) can be monitored. The lifetime of these states can be determined by fitting the decay kinetics.

Applications in Drug Development and Research

  • Photoinitiator: this compound can be used as a photoinitiator for polymerization reactions, which is relevant in the development of drug delivery systems and dental materials.[5]

  • Photochemical Synthesis: The excited-state reactivity of this compound can be exploited in organic synthesis to create complex molecules.

  • Mechanistic Studies: As a model compound, it is used to study fundamental photochemical processes such as intersystem crossing and energy transfer, which are crucial for understanding phototoxicity and designing photochemically active drugs.

  • Fluorescent Probes: Derivatives of this compound with enhanced fluorescence properties could potentially be developed as fluorescent probes for biological imaging.[5]

Signaling Pathway Involvement (Hypothetical)

While this compound is not known to be directly involved in a specific biological signaling pathway, its application as a photoinitiator can be used to trigger the release of bioactive molecules or to form hydrogels for tissue engineering, thereby indirectly influencing cellular signaling. For example, light-induced polymerization of a hydrogel containing growth factors could lead to their controlled release and subsequent activation of cell surface receptors and downstream signaling cascades.

Hypothetical Pathway of Photo-induced Drug Release and Cellular Response:

G cluster_photochem Photochemical Trigger cluster_drug_release Drug Release cluster_cellular Cellular Response light UV Light dmb This compound light->dmb initiator Excited State Initiator dmb->initiator polymerization Polymerization/ Matrix Degradation initiator->polymerization released_drug Released Drug polymerization->released_drug drug Encapsulated Drug drug->released_drug Release from matrix receptor Cell Surface Receptor released_drug->receptor signaling Downstream Signaling receptor->signaling response Cellular Response signaling->response

Photo-induced Drug Release Pathway

References

Application Notes and Protocols: 4,4'-Dimethoxybenzil as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxybenzil, a yellow crystalline solid with the molecular formula C₁₆H₁₄O₄, is a valuable and versatile building block in organic synthesis.[1][2][3] Its α-diketone functionality serves as a key precursor for the construction of a diverse array of complex organic molecules, particularly nitrogen-containing heterocyclic compounds, which are prominent scaffolds in pharmaceuticals and functional materials.[1][4] This document provides detailed application notes and experimental protocols for the synthesis of complex molecules derived from this compound, along with insights into their biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 270.28 g/mol [3]
Appearance Yellow crystalline solid[1]
Melting Point 132-134 °C[3]
Solubility Insoluble in water. Soluble in DMSO (50 mg/mL)[3][5]
IUPAC Name 1,2-bis(4-methoxyphenyl)ethane-1,2-dione[3]
CAS Number 1226-42-2[3]

Synthesis of this compound

The most common and classical method for preparing this compound is through the oxidation of 4,4'-dimethoxybenzoin (anisoin).[1][4]

Experimental Protocol: Oxidation of 4,4'-Dimethoxybenzoin

This protocol outlines the nitric acid-mediated oxidation of 4,4'-dimethoxybenzoin.

Materials:

  • 4,4'-Dimethoxybenzoin

  • Glacial Acetic Acid

  • Concentrated Nitric Acid

  • Ethanol

Procedure:

  • Dissolve 4,4'-dimethoxybenzoin in glacial acetic acid in a round-bottom flask.

  • Slowly add concentrated nitric acid to the solution while stirring. Maintain the temperature to control the exothermic reaction.

  • After the addition is complete, gently heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water to precipitate the crude this compound.

  • Collect the yellow solid by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data:

ParameterValueReference
Typical Yield High[1][4]
¹H NMR (CDCl₃, ppm) δ 7.97 (m, 4H, aromatic), 6.97 (m, 4H, aromatic), 3.86 (s, 6H, OMe)[4]
¹³C NMR (CDCl₃, ppm) Signals corresponding to carbonyl carbons, aromatic carbons, and methoxy carbons.[4]

Applications in Complex Molecule Synthesis

This compound is a key starting material for the synthesis of various heterocyclic compounds and polymers.

Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They are typically synthesized by the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.[6]

G DMB This compound Reaction Condensation Reaction DMB->Reaction OPD o-Phenylenediamine OPD->Reaction Solvent Toluene Solvent->Reaction Catalyst AlCuMoVP Catalyst->Reaction Stir Stir at RT Filtration Filtration Stir->Filtration Reaction->Stir 120 min Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization Product 2,3-bis(4-methoxyphenyl)quinoxaline Recrystallization->Product

Caption: General workflow for the synthesis of quinoxaline derivatives.

Materials:

  • This compound

  • o-Phenylenediamine

  • Toluene

  • Alumina-supported molybdophosphovanadate (AlCuMoVP) catalyst

  • Ethanol

Procedure:

  • To a mixture of this compound (1 mmol) and o-phenylenediamine (1 mmol) in toluene (8 mL), add the AlCuMoVP catalyst (0.1 g).[6]

  • Stir the mixture at room temperature for approximately 120 minutes.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 2,3-bis(4-methoxyphenyl)quinoxaline as white needles.[6]

Quantitative Data:

ProductCatalystSolventTime (min)Yield (%)Melting Point (°C)Reference
2,3-bis(4-methoxyphenyl)quinoxalineAlCuMoVPToluene12092127-128[6]
Synthesis of Imidazole Derivatives

Imidazoles are another class of heterocycles with significant medicinal applications. They can be synthesized from 1,2-dicarbonyl compounds, aldehydes, amines, and an ammonium source.

G DMB This compound Reaction One-Pot Reaction DMB->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Amine Primary Amine Amine->Reaction Ammonium Ammonium Acetate Ammonium->Reaction Solvent Solvent Solvent->Reaction Catalyst Catalyst Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Tetrasubstituted Imidazole Purification->Product

Caption: General workflow for the synthesis of tetrasubstituted imidazoles.

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Primary Amine (e.g., Aniline)

  • Ammonium Acetate

  • Solvent (e.g., Acetic Acid or Ethanol)

  • Catalyst (optional, e.g., a Lewis acid)

Procedure:

  • A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (1-2 mmol) is heated in a suitable solvent.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization.

Quantitative Data:

ProductMethodYieldReference
2,4,5-Tris(4-methoxyphenyl)-1H-imidazoleOne-pot synthesisHigh[7]
Synthesis of Pyrazine Derivatives

Pyrazines can be synthesized by the self-condensation of α-aminoketones or by the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

Materials:

  • This compound

  • Ethylene Diamine

  • Solvent (e.g., Ethanol)

Procedure:

  • A solution of this compound (1 mmol) and ethylene diamine (1 mmol) in ethanol is refluxed.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the 2,3-bis(4-methoxyphenyl)pyrazine.

Quantitative Data:

ProductMethodYieldReference
2,3-bis(4-methoxyphenyl)pyrazineCondensationGood to Excellent[8][9]

Biological Applications of this compound Derivatives

Derivatives of this compound have shown promising biological activities, including anticancer and antimicrobial properties.

Anticancer Activity: Tubulin Polymerization Inhibition

Certain trimethoxybenzoyl derivatives, structurally related to compounds derivable from this compound, act as potent inhibitors of tubulin polymerization.[10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

G cluster_cell Cancer Cell DMB_deriv Dimethoxybenzil Derivative Tubulin α/β-Tubulin Dimers DMB_deriv->Tubulin Inhibits Microtubules Microtubule Polymerization DMB_deriv->Microtubules Disrupts Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Microtubules->G2M Leads to Spindle->G2M Prevents Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

This pathway highlights how dimethoxybenzil derivatives can interfere with microtubule formation, a critical process for cell division. This disruption triggers a cellular checkpoint, leading to arrest in the G2/M phase of the cell cycle and ultimately programmed cell death (apoptosis).

Antimicrobial Activity

Derivatives of dimethoxybenzene have demonstrated antimicrobial activity against various bacterial and fungal strains.[12] While the exact mechanism is multifaceted, evidence suggests that these compounds can interact with microbial DNA, leading to inhibition of essential cellular processes.

G cluster_microbe Microbial Cell DMB_deriv Dimethoxybenzil Derivative CellWall Cell Wall/ Membrane DMB_deriv->CellWall Penetrates DNA Microbial DNA DMB_deriv->DNA Binds to CellWall->DNA Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription CellDeath Cell Death DNA->CellDeath Inhibits processes leading to Protein_Synth Protein Synthesis Transcription->Protein_Synth

Caption: Proposed mechanism of antimicrobial action.

This proposed mechanism involves the penetration of the microbial cell wall and membrane by the dimethoxybenzil derivative, followed by binding to DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to the inhibition of protein synthesis and cell death.

Antimicrobial Activity Data:

The minimum inhibitory concentration (MIC) and minimum killing concentration (MKC) are key parameters to quantify antimicrobial activity.

Compound TypeTarget OrganismMIC (µg/mL)MKC (µg/mL)Reference
Fatty acid amides of 4-methoxybenzylamineE. coliVariesVaries[12]
N'-benzylidene-3,4-dimethoxybenzohydrazidesS. aureusVariesVaries
N'-benzylidene-3,4-dimethoxybenzohydrazidesC. albicansVariesVaries[13]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules with significant potential in medicinal chemistry and materials science. Its ability to readily form heterocyclic structures and serve as a precursor for biologically active compounds makes it a molecule of great interest for researchers and drug development professionals. The protocols and data presented here provide a foundation for the further exploration and utilization of this compound in the development of novel and impactful chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4'-Dimethoxybenzil.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the benzoin condensation of anisaldehyde to form 4,4'-dimethoxybenzoin (anisoin), followed by the oxidation of anisoin to this compound.

Question: My yield of 4,4'-dimethoxybenzoin (anisoin) is low. What are the common causes and solutions?

Answer: Low yields in the benzoin condensation of anisaldehyde are often due to suboptimal reaction conditions or reagent quality. Here are some common causes and troubleshooting steps:

  • Inactive Catalyst: The cyanide catalyst (e.g., sodium or potassium cyanide) is crucial. Ensure it has not been degraded by prolonged exposure to air and moisture. Use a fresh, high-purity source.

  • Incorrect Solvent: The choice of solvent is important. A mixture of ethanol and water is commonly used. Ensure the correct ratio is used to dissolve the reactants and facilitate the reaction.

  • Suboptimal Temperature: The reaction is typically carried out at reflux. Ensure the reaction mixture is heated appropriately to drive the reaction to completion.

  • Impure Anisaldehyde: The starting anisaldehyde should be pure. Impurities can interfere with the condensation reaction. Consider purifying the anisaldehyde by distillation if its purity is questionable.

Question: The oxidation of 4,4'-dimethoxybenzoin to this compound is incomplete. How can I drive the reaction to completion?

Answer: An incomplete oxidation will result in the presence of the starting material, anisoin, in your final product. To address this:

  • Insufficient Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary, but a large excess can lead to side reactions.

  • Inadequate Reaction Time or Temperature: The oxidation requires sufficient time and, in some cases, heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, depending on the method used.

  • Poor Mixing: Ensure the reaction mixture is being stirred efficiently, especially if it is heterogeneous.

A simple qualitative test for the presence of unreacted anisoin involves dissolving a small sample of the product in ethanol and adding a drop of 10% sodium hydroxide. A purplish color indicates the presence of the α-hydroxyketone (anisoin).[1]

Question: I am observing significant side product formation during the nitric acid oxidation. How can I minimize these impurities?

Answer: When using nitric acid as the oxidant, two common side reactions can occur: over-oxidation and nitration of the aromatic rings.

  • Over-oxidation: This cleaves the carbon-carbon bond between the carbonyl groups, forming 4-methoxybenzoic acid. To prevent this, avoid an excessive amount of nitric acid and do not overheat the reaction mixture.

  • Nitration: The electron-rich aromatic rings of 4,4'-dimethoxybenzoin are susceptible to nitration by nitric acid, especially at elevated temperatures. To minimize the formation of nitrated byproducts, it is crucial to maintain a low reaction temperature. The slow, dropwise addition of nitric acid to the reaction mixture while cooling in an ice bath (0–5°C) is recommended to control the exothermic reaction.

Question: My final this compound product is difficult to purify. What are some effective purification strategies?

Answer: The most common method for purifying this compound is recrystallization.

  • Choosing a Solvent: Hot ethanol is a frequently used and effective solvent for recrystallization. Dissolve the crude product in a minimum amount of hot ethanol, and then allow it to cool slowly to form pure crystals. Water can be added dropwise to the hot ethanolic solution until it becomes cloudy to induce crystallization upon cooling.[1]

  • Removing Unreacted Anisoin: If TLC analysis indicates the presence of a significant amount of unreacted anisoin, a column chromatography step may be necessary for complete separation, although a careful recrystallization is often sufficient.

  • Removing Oxidation Byproducts: If 4-methoxybenzoic acid is present as an impurity, it can often be removed by washing the crude product with a dilute sodium bicarbonate solution during the workup, as the acidic byproduct will be converted to its water-soluble salt.

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing this compound?

The most prevalent method is the oxidation of 4,4'-dimethoxybenzoin (anisoin). The primary differences between the common procedures lie in the choice of oxidizing agent. The three most frequently employed methods are:

  • Nitric Acid Oxidation: A strong and effective oxidizing agent.

  • Copper(II) Sulfate in Pyridine: A milder alternative to nitric acid.

  • Ammonium Nitrate with a Copper(II) Acetate catalyst in Acetic Acid: Another effective catalytic method.

What is the typical yield for the synthesis of this compound?

The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions. The table below summarizes typical reported yields for the oxidation of 4,4'-dimethoxybenzoin.

Oxidation MethodOxidizing Agent(s)Typical Yield (%)
Nitric Acid OxidationConcentrated Nitric Acid84-96
Copper-Catalyzed OxidationCopper(II) Sulfate, Pyridine~86
Copper-Catalyzed OxidationAmmonium Nitrate, Copper(II) Acetate, Acetic Acid~88

How is the precursor, 4,4'-dimethoxybenzoin (anisoin), synthesized?

4,4'-dimethoxybenzoin is synthesized via the benzoin condensation of two molecules of 4-methoxybenzaldehyde (anisaldehyde) using a cyanide catalyst. Typical yields for this reaction are in the range of 83-86%.

What are the key safety precautions to take during the synthesis of this compound?

  • When using a cyanide catalyst for the synthesis of the anisoin precursor, it is crucial to work in a well-ventilated fume hood and avoid contact with acids, which can release highly toxic hydrogen cyanide gas.

  • Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The oxidation with nitric acid should be performed in a fume hood to avoid inhaling the nitrogen oxide fumes that are evolved.[1]

  • Pyridine, used in one of the oxidation methods, is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.

How can I characterize the final this compound product?

Standard characterization techniques include:

  • Melting Point: Pure this compound has a reported melting point of 132-134 °C. A broad or depressed melting point can indicate the presence of impurities.

  • Thin Layer Chromatography (TLC): To assess purity and compare with the starting material.

  • Spectroscopy:

    • ¹H NMR: To confirm the chemical structure.

    • ¹³C NMR: To further confirm the structure.

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl functional groups.

Experimental Protocols

Synthesis of 4,4'-Dimethoxybenzoin (Anisoin)

This protocol is based on a typical benzoin condensation reaction.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 4-methoxybenzaldehyde in 30 mL of ethanol.

  • In a separate container, prepare the catalyst solution by dissolving 1.0 g of sodium cyanide in 10 mL of water.

  • Add the catalyst solution to the flask containing the 4-methoxybenzaldehyde solution.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • After the reflux period, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure 4,4'-dimethoxybenzoin.

Oxidation of 4,4'-Dimethoxybenzoin to this compound

Below are three common protocols for the oxidation step.

Method 1: Nitric Acid Oxidation

  • In a small beaker or flask, place 1.0 g of 4,4'-dimethoxybenzoin.

  • In a fume hood, carefully add 3.5 mL of concentrated nitric acid.

  • Heat the mixture in a boiling water bath for approximately 15-20 minutes. The reaction will evolve brown nitrogen oxide fumes.

  • Once the reaction is complete (as indicated by the cessation of gas evolution and a change in color), add 20 mL of cold water to the reaction mixture.

  • Cool the mixture in an ice bath and stir to coagulate the precipitated product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude this compound from hot ethanol.

Method 2: Copper(II) Sulfate in Pyridine Oxidation

  • In a round-bottom flask, dissolve 1.0 g of 4,4'-dimethoxybenzoin in a minimal amount of pyridine.

  • In a separate container, prepare a solution of 1.5 g of copper(II) sulfate in a small amount of water and add it to the reaction flask.

  • Add 5 mL of pyridine to the reaction mixture.

  • Heat the mixture to reflux with stirring for 2 hours.

  • After cooling, pour the reaction mixture into water and acidify with hydrochloric acid.

  • Collect the precipitated product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from hot ethanol.

Method 3: Ammonium Nitrate / Copper(II) Acetate Oxidation

  • To a solution of 5.0 g of 4,4'-dimethoxybenzoin in 15 mL of 80% aqueous acetic acid, add 2.0 g of ammonium nitrate and 0.07 g of copper(II) acetate.

  • Heat the mixture to 80 °C with vigorous stirring until a clear, green solution is obtained.

  • Heat the solution at reflux for 1 hour.

  • Pour the hot mixture into 100 mL of water.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from hot methanol to yield pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Anisoin Synthesis cluster_step2 Step 2: Oxidation A Anisaldehyde B Benzoin Condensation (NaCN, EtOH/H2O, Reflux) A->B C Crude Anisoin B->C D Recrystallization (Ethanol) C->D E Pure 4,4'-Dimethoxybenzoin (Anisoin) D->E F Pure Anisoin E->F Proceed to Oxidation G Oxidation (e.g., HNO3 or Cu(II) catalyst) F->G H Crude this compound G->H I Workup & Recrystallization (Ethanol or Methanol) H->I J Pure this compound I->J

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_yield cluster_oxidation Oxidation Step Issues cluster_precursor Precursor Synthesis Issues start Low Yield of This compound incomplete Incomplete Reaction? start->incomplete side_reactions Side Reactions? start->side_reactions low_precursor_yield Low Anisoin Yield? start->low_precursor_yield sol1 Increase reaction time/temp Ensure proper stoichiometry Improve mixing incomplete->sol1 Yes sol2 Control temperature (ice bath for HNO3) Use correct stoichiometry of oxidant Consider alternative oxidant side_reactions->sol2 Yes sol3 Check catalyst activity Purify starting anisaldehyde Optimize condensation conditions low_precursor_yield->sol3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 4,4'-Dimethoxybenzil Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4,4'-Dimethoxybenzil.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering systematic solutions to improve product purity and yield.

Problem 1: The final product has a low melting point and appears oily or sticky.

  • Possible Cause: Presence of unreacted starting material, 4,4'-dimethoxybenzoin (anisoin). Anisoin has a lower melting point than this compound and can interfere with crystallization.

  • Solution:

    • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the progress of the oxidation reaction. The reaction is complete when the spot corresponding to anisoin is no longer visible.

    • Purification: If the reaction is incomplete, the remaining anisoin can be separated from the desired product by column chromatography or careful recrystallization.

Problem 2: The purified product is a pale yellow or off-white color instead of a distinct yellow.

  • Possible Cause: The presence of the over-oxidation byproduct, 4-methoxybenzoic acid. This impurity is colorless and can lighten the yellow hue of the final product.[1]

  • Solution:

    • Reaction Control: Avoid excessive use of oxidizing agents and carefully control the reaction temperature to minimize the formation of 4-methoxybenzoic acid.[1]

    • Extraction: 4-methoxybenzoic acid can be removed by washing the crude product with a mild aqueous base, such as a sodium bicarbonate solution, during the workup. The acidic impurity will be converted to its water-soluble salt and extracted into the aqueous layer.

    • Recrystallization: Careful recrystallization can also help in separating the more polar 4-methoxybenzoic acid from the less polar this compound.

Problem 3: The product shows an additional spot on the TLC plate that is more polar than the product.

  • Possible Cause: Formation of nitrated byproducts, such as 3-nitro-4,4'-dimethoxybenzil, especially when using nitric acid as the oxidizing agent. These impurities are often more polar than the desired product.[1]

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (e.g., using an ice bath) during the addition of nitric acid to prevent unwanted nitration of the aromatic rings.[1]

    • Column Chromatography: Flash column chromatography is an effective method for separating the more polar nitrated impurities from the product.

Problem 4: Poor recovery of the product after recrystallization.

  • Possible Cause 1: Using an excessive amount of solvent for recrystallization.

  • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure that the solution is saturated upon cooling, leading to maximum crystal formation.

  • Possible Cause 2: The cooling process is too rapid, leading to the formation of very small crystals or an oil, which are difficult to collect.

  • Solution 2: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Possible Cause 3: The chosen recrystallization solvent is not ideal.

  • Solution 3: Test a range of solvents or solvent mixtures to find the optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are:

  • Unreacted 4,4'-dimethoxybenzoin (anisoin): The starting material for the oxidation reaction.

  • 4-methoxybenzoic acid: An over-oxidation product.[1]

  • Nitrated byproducts: Formed when using nitric acid as the oxidizing agent under suboptimal temperature control.[1]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is a yellow crystalline solid with a melting point range of 132-134 °C.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a sample and to monitor the progress of a reaction or purification.

  • Melting Point Analysis: A sharp melting point close to the literature value (132-134 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to known standards.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.

Q4: Can you recommend a starting point for developing a column chromatography method for this compound purification?

A4: A good starting point for column chromatography on silica gel would be a mobile phase mixture of ethyl acetate and hexanes. You can start with a low polarity mixture (e.g., 10:90 ethyl acetate:hexanes) and gradually increase the polarity to elute the product. The less polar impurities will elute first, followed by the this compound, and finally, the more polar impurities.

Q5: What is a suitable solvent for recrystallizing this compound?

A5: Methanol and ethanol are commonly used and effective solvents for the recrystallization of this compound. The crude product should be dissolved in a minimal amount of the hot solvent and then allowed to cool slowly to induce crystallization.

Quantitative Data Summary

The following table summarizes typical yields and purity data for the synthesis and purification of this compound.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Reference
Recrystallization (Methanol)~90%>98%80-90%[General lab practice]
Column Chromatography (Silica Gel)~90%>99%70-85%[General lab practice]

Note: Yields and purity are dependent on the specific reaction conditions and the skill of the researcher.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of the chosen solvent (e.g., methanol or ethanol). Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Analyze the crude product by TLC using various ratios of ethyl acetate and hexanes to determine the optimal mobile phase for separation. The ideal solvent system will show good separation between the product spot and any impurity spots.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution Symptom1 Low Melting Point / Oily Product Cause1 Unreacted Starting Material (Anisoin) Symptom1->Cause1 Symptom2 Pale / Off-White Color Cause2 Over-oxidation Product (4-Methoxybenzoic Acid) Symptom2->Cause2 Symptom3 Extra Polar Spot on TLC Cause3 Nitrated Byproducts Symptom3->Cause3 Symptom4 Poor Recrystallization Recovery Cause4 Excess Solvent / Rapid Cooling Symptom4->Cause4 Solution1 Monitor Reaction by TLC Column Chromatography Cause1->Solution1 Solution2 Control Reaction Conditions Aqueous Base Wash Cause2->Solution2 Solution3 Low-Temperature Reaction Column Chromatography Cause3->Solution3 Solution4 Use Minimal Hot Solvent Slow Cooling Cause4->Solution4

Caption: Troubleshooting workflow for this compound purification.

Experimental_Workflow Start Crude this compound TLC TLC Analysis (Identify Impurities) Start->TLC Decision Major Impurities Present? TLC->Decision Recrystallization Recrystallization (e.g., Methanol) Decision->Recrystallization Minor ColumnChrom Column Chromatography (Silica Gel, EtOAc/Hexanes) Decision->ColumnChrom Major PurityCheck1 Check Purity (TLC, Melting Point) Recrystallization->PurityCheck1 PurityCheck2 Check Purity (TLC, Melting Point) ColumnChrom->PurityCheck2 PurityCheck1->ColumnChrom Impure End Pure this compound PurityCheck1->End Pure PurityCheck2->Recrystallization Impure PurityCheck2->End Pure

Caption: General experimental workflow for the purification of this compound.

References

identifying side products in the synthesis of 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 4,4'-Dimethoxybenzil.

Troubleshooting Guide: Identifying and Resolving Side Product Formation

Unexpected results during the synthesis of this compound can often be attributed to the formation of side products. This guide provides a systematic approach to identifying and addressing these common issues.

Problem 1: Low yield and presence of an acidic impurity.

  • Possible Cause: Over-oxidation of the benzoin starting material, leading to the formation of 4-methoxybenzoic acid.[1] This occurs when the carbon-carbon bond between the two carbonyl groups in the desired product is cleaved under harsh oxidative conditions.[1]

  • Identification:

    • TLC Analysis: The acidic impurity will likely have a different Rf value compared to the starting material and the desired product.

    • IR Spectroscopy: Look for a broad absorption peak in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

    • ¹H NMR Spectroscopy: The presence of a carboxylic acid proton signal, typically a broad singlet deshielded to >10 ppm.

  • Solution:

    • Control Reaction Conditions: Carefully control the reaction temperature, ideally by using an ice bath (0–5°C) during the addition of the oxidizing agent.[1]

    • Stoichiometry: Use a precise molar ratio of the oxidizing agent to 4,4'-dimethoxybenzoin. For nitric acid oxidation, a molar ratio of approximately 2:1 (HNO₃:benzoin) is recommended to avoid over-oxidation.[1]

    • Purification: The acidic byproduct can be removed by washing the crude product dissolved in an organic solvent with an aqueous basic solution (e.g., sodium bicarbonate).

Problem 2: Yellow to brownish, impure product with unexpected spectroscopic signals.

  • Possible Cause: Nitration of the aromatic rings, leading to the formation of 3-nitro-4,4'-dimethoxybenzil. The electron-rich benzene rings are susceptible to electrophilic nitration, especially when using nitric acid as the oxidant at elevated temperatures.[1]

  • Identification:

    • Appearance: The presence of nitrated impurities often imparts a darker color to the product.

    • ¹H NMR Spectroscopy: Expect to see a more complex aromatic region with additional signals due to the unsymmetrical nature of the nitrated product.

    • Mass Spectrometry: The molecular ion peak will correspond to the mass of the nitrated product (M+45).

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (0–5°C) during the addition of nitric acid to minimize nitration.[1]

    • Slow Addition: Add the nitric acid dropwise to the reaction mixture to prevent localized overheating.[1]

    • Purification: Recrystallization from a suitable solvent, such as hot methanol, can help to separate the desired product from nitrated impurities. Column chromatography may be necessary for complete removal.

Problem 3: Product contains significant amounts of starting material.

  • Possible Cause: Incomplete oxidation of 4,4'-dimethoxybenzoin.

  • Identification:

    • TLC Analysis: A spot corresponding to the Rf value of 4,4'-dimethoxybenzoin will be visible.

    • ¹H NMR Spectroscopy: The presence of signals corresponding to the benzylic proton and hydroxyl proton of the starting material.

  • Solution:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time.

    • Oxidizing Agent: Verify the concentration and amount of the oxidizing agent used.

    • Purification: Recrystallization can be effective in separating the product from the less soluble starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently encountered side products are 4-methoxybenzoic acid, resulting from over-oxidation, and 3-nitro-4,4'-dimethoxybenzil, which arises from the nitration of the aromatic rings when using nitric acid as the oxidant.[1] Unreacted starting material, 4,4'-dimethoxybenzoin, can also be present as an impurity.

Q2: How can I minimize the formation of these side products?

A2: Careful control of reaction conditions is crucial. Maintaining a low temperature (0–5°C) during the addition of the oxidizing agent, ensuring the correct stoichiometric ratio of reactants, and adding the oxidant slowly and dropwise can significantly reduce the formation of both over-oxidation and nitration byproducts.[1]

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: Hot methanol is a commonly used and effective solvent for the recrystallization of this compound.

Q4: What analytical techniques are best for identifying impurities?

A4: A combination of techniques is recommended. Thin-layer chromatography (TLC) is useful for initial assessment of purity. For structural identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both identification and quantification of impurities.

Data Presentation

Table 1: Spectroscopic Data for Identification of this compound and Potential Side Products

CompoundKey ¹H NMR Signals (in CDCl₃)Key IR Absorptions (cm⁻¹)
This compound ~7.9 ppm (d, 4H, aromatic), ~6.9 ppm (d, 4H, aromatic), ~3.8 ppm (s, 6H, -OCH₃)[2]~1660 (C=O, conjugated ketone), ~1600, 1575 (C=C, aromatic), ~1250 (C-O, ether)[3][4]
4,4'-Dimethoxybenzoin Aromatic protons, ~5.9 ppm (s, 1H, -CH(OH)-), ~4.5 ppm (d, 1H, -OH), ~3.7 ppm (s, 6H, -OCH₃)~3450 (O-H, alcohol), ~1670 (C=O, ketone), ~1600, 1580 (C=C, aromatic), ~1250 (C-O, ether)
4-Methoxybenzoic Acid >10 ppm (br s, 1H, -COOH), ~8.0 ppm (d, 2H, aromatic), ~6.9 ppm (d, 2H, aromatic), ~3.8 ppm (s, 3H, -OCH₃)[5]2500-3300 (br, O-H, carboxylic acid), ~1700 (C=O, carboxylic acid), ~1600, 1580 (C=C, aromatic), ~1260 (C-O, ether)[6][7][8]
3-Nitro-4,4'-dimethoxybenzil More complex aromatic region with multiple distinct signals due to loss of symmetry.~1530 and ~1350 (N-O, nitro group), in addition to the characteristic peaks of the dimethoxybenzil structure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitric Acid Oxidation of 4,4'-Dimethoxybenzoin

  • Dissolve 4,4'-dimethoxybenzoin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature between 0 and 5°C. A molar ratio of approximately 2:1 (nitric acid:benzoin) is recommended.[1]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for the recommended reaction time.

  • Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess acid.

  • Purify the crude product by recrystallization from hot methanol.

Mandatory Visualization

Side_Product_Troubleshooting cluster_impurities Identified Impurities Start Crude this compound (Post-Synthesis) TLC TLC Analysis Start->TLC Spectroscopy Spectroscopic Analysis (NMR, IR, MS) TLC->Spectroscopy Impurity Spots Detected Purification Purification Step Spectroscopy->Purification Impurities Identified Impurity_A 4-Methoxybenzoic Acid Spectroscopy->Impurity_A Impurity_B 3-Nitro-4,4'-dimethoxybenzil Spectroscopy->Impurity_B Impurity_C Unreacted 4,4'-Dimethoxybenzoin Spectroscopy->Impurity_C Purification->TLC Re-evaluate Purity Pure_Product Pure this compound Purification->Pure_Product Successful

References

Technical Support Center: Optimizing Reaction Conditions for 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4,4'-dimethoxybenzil.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented laboratory method for synthesizing this compound is the oxidation of its precursor, 4,4'-dimethoxybenzoin (anisoin).

Q2: What are the common oxidizing agents used for the conversion of 4,4'-dimethoxybenzoin to this compound?

A2: Several oxidizing agents can be employed, with common choices including nitric acid in glacial acetic acid, a mixture of ammonium nitrate and cupric acetate in aqueous acetic acid, and copper(II) sulfate in pyridine.[1]

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: The primary side reactions of concern are over-oxidation and aromatic nitration. Over-oxidation can lead to the cleavage of the carbon-carbon bond between the two carbonyl groups, forming 4-methoxybenzoic acid. Aromatic nitration can occur on the electron-rich benzene rings when using nitric acid, resulting in impurities like 3-nitro-4,4'-dimethoxybenzil.[1]

Q4: How can I minimize the formation of byproducts?

A4: Careful control of reaction conditions is crucial. When using nitric acid, it is recommended to use a precise molar ratio of approximately 2:1 (nitric acid to 4,4'-dimethoxybenzoin) and to add the nitric acid slowly and in a dropwise manner while maintaining a low temperature (e.g., 0–5°C) with an ice bath.[1] Conducting the reaction under an inert atmosphere, such as nitrogen, can also help suppress unwanted side reactions.[1]

Q5: How is the crude this compound typically purified?

A5: The most common method for purifying crude this compound is recrystallization. Hot methanol or ethanol are effective solvents for this purpose.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction is heated for the specified duration. For the ammonium nitrate/cupric acetate method, reflux for at least 1 hour.[2]- Verify the quality and stoichiometry of the oxidizing agent.
Loss of product during workup or purification.- When precipitating the product by pouring the reaction mixture into water, ensure the mixture is sufficiently cold to minimize the solubility of the product.- During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.
Product is an oil or does not crystallize Presence of impurities.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Consider an alternative recrystallization solvent or a solvent mixture (e.g., ethanol/water, hexane/acetone).
Insufficient cooling.- After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product and promote crystallization.
Yellow product with a brownish or reddish tint Presence of nitrated byproducts (when using nitric acid).- Ensure slow, dropwise addition of nitric acid at low temperatures (0–5°C).- Perform a thorough recrystallization, as the nitrated impurities may have different solubility profiles.
Incomplete oxidation of 4,4'-dimethoxybenzoin.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.- If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the oxidizing agent.
Formation of a significant amount of a white, crystalline solid that is not the desired product Over-oxidation to 4-methoxybenzoic acid.- Strictly control the stoichiometry of the oxidizing agent, especially when using strong oxidants like nitric acid.- Maintain the recommended reaction temperature; avoid excessive heating.

Data Presentation

Table 1: Comparison of Different Oxidation Systems for 4,4'-Dimethoxybenzoin

Catalyst SystemOxidantConditionsYield
Ammonium Nitrate / Cupric AcetateAmmonium Nitrate80% Acetic Acid, Reflux, 1 hr88%[2]
Nitric AcidConcentrated Nitric AcidGlacial Acetic Acid, 0-5°CYield not specified, but effective[1]
Fe(III)-phthalocyanineO₂ (1 atm)60°C45-50%
Copper(II) benzoateAir (O₂)Methanol, 50-55°C~100%
Molybdenum(VI) complexesAir or Pyridine N-oxideDMF, 30°CHigh turnover

Experimental Protocols

Method 1: Oxidation with Ammonium Nitrate and Cupric Acetate

This protocol is adapted from a literature procedure with a reported yield of 88%.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4'-dimethoxybenzoin (50.3 g), ammonium nitrate (20.3 g), and cupric acetate (0.69 g).

  • Solvent Addition: Add 150 ml of 80% aqueous acetic acid to the flask.

  • Heating: Heat the mixture to 80°C with vigorous stirring until a clear, green solution is obtained.

  • Reflux: Bring the solution to reflux and maintain for 1 hour.

  • Precipitation: After 1 hour, pour the hot reaction mixture into 1 liter of cold water. A yellow precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hot methanol to obtain pure, yellow crystals of this compound.

Method 2: Oxidation with Nitric Acid

This is a general procedure adapted from the oxidation of benzoin to benzil.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve 4,4'-dimethoxybenzoin in glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a stoichiometric amount of concentrated nitric acid (approximately a 2:1 molar ratio of HNO₃ to anisoin) dropwise with continuous stirring.

  • Reaction: Gently heat the mixture on a water bath for approximately 15-30 minutes. The reaction can be monitored by the evolution of brown nitrogen dioxide gas.

  • Precipitation: Once the reaction is complete (i.e., the gas evolution ceases), cool the mixture in an ice bath and pour it into cold water to precipitate the crude this compound.

  • Isolation: Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Neutralization: Wash the crystals with a small amount of cold sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure this compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_end Final Product start 4,4'-Dimethoxybenzoin (Anisoin) reagents Oxidizing Agent: - NH4NO3/Cu(OAc)2 - HNO3 start->reagents reaction Reaction (Heating/Reflux) reagents->reaction solvent Solvent: - 80% Acetic Acid - Glacial Acetic Acid solvent->reaction precipitation Precipitation in Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Methanol or Ethanol) filtration->recrystallization end Pure this compound recrystallization->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Purity Issues start Low Yield or Purity Issue? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield color_issue Off-Color Product? start->color_issue Purity Issue extend_time Extend Reaction Time or Check Reagent Stoichiometry incomplete_reaction->extend_time Yes workup_loss Loss During Workup? incomplete_reaction->workup_loss No optimize_workup Optimize Precipitation and Recrystallization workup_loss->optimize_workup Yes nitration Nitration Byproduct? (If using HNO3) color_issue->nitration Yes (Brownish/Reddish) over_oxidation Over-oxidation? color_issue->over_oxidation No control_temp Control Temperature (0-5°C) and Addition Rate nitration->control_temp check_stoich Check Oxidant Stoichiometry over_oxidation->check_stoich Yes (White Solid Impurity)

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Photodegradation of 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 4,4'-Dimethoxybenzil under UV light.

Troubleshooting Guides

This section addresses specific issues that may be encountered during photodegradation experiments of this compound.

Issue Possible Cause Recommended Solution
No or Slow Degradation Incorrect Wavelength: The UV lamp's emission spectrum may not overlap with the absorption spectrum of this compound.Verify the UV lamp's specifications and compare its emission spectrum with the UV-Vis absorption spectrum of this compound. Ensure the chosen wavelength corresponds to an absorption maximum.
Low Light Intensity: The intensity of the UV radiation may be insufficient to induce significant degradation.Measure the light intensity at the sample position. If it is too low, move the lamp closer to the sample or use a more powerful lamp.
Solvent Interference: The solvent may be absorbing a significant portion of the UV light (solvent filter effect).[1]Select a solvent that is transparent at the irradiation wavelength. Consult solvent cutoff tables.
Quenching: Impurities in the solvent or sample may be quenching the excited state of this compound.Use high-purity solvents and reagents.[1] Degas the solution to remove oxygen, a known quencher of triplet states.
Inconsistent Results Fluctuations in Lamp Output: The output of the UV lamp may not be stable over time.Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor the lamp output during the experiment.
Temperature Variations: The reaction temperature may not be adequately controlled.Use a thermostatted reaction vessel to maintain a constant temperature.[2]
Sample Positioning: Inconsistent placement of the sample relative to the light source.Use a fixed sample holder to ensure reproducible positioning.
Formation of Unexpected Products Secondary Photoreactions: Primary photoproducts may be undergoing further photochemical reactions.Monitor the reaction progress over time using techniques like HPLC or GC-MS to identify primary and secondary products. Shorten the irradiation time to favor the formation of primary products.
Solvent Participation: The solvent may be reacting with the excited state of this compound or its degradation products.Choose an inert solvent. Run control experiments with the solvent alone under UV irradiation to check for degradation products.
Presence of Sensitizers or Impurities: Trace amounts of photosensitizers or other reactive species could be leading to alternative reaction pathways.[1]Purify the starting material and solvents thoroughly.[1]

Frequently Asked Questions (FAQs)

1. What are the expected degradation pathways for this compound under UV light?

  • Decarbonylation: Loss of carbon monoxide to form 4-methoxyphenyl radicals.

  • Recombination: Recombination of the initial radicals to reform the starting material or other dimeric products.

  • Hydrogen Abstraction: Abstraction of a hydrogen atom from the solvent or another molecule to form 4-methoxybenzaldehyde.

  • Reaction with Oxygen: In the presence of oxygen, formation of peroxy radicals, leading to a complex mixture of oxidation products.

2. How can I monitor the degradation of this compound and the formation of its photoproducts?

The degradation of the parent compound and the appearance of products can be monitored using various analytical techniques:

  • UV-Vis Spectroscopy: To follow the disappearance of the characteristic absorption bands of this compound.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its degradation products over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile photoproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of non-volatile photoproducts.[6]

3. What experimental parameters are crucial for a reproducible photodegradation study?

To ensure the reproducibility of your results, the following parameters should be carefully controlled and reported:

  • Light Source: Type of lamp (e.g., mercury, xenon), emission spectrum, and light intensity at the sample position (e.g., in W/m² or einsteins/s).

  • Irradiation Wavelength: The specific wavelength or range of wavelengths used.

  • Reaction Vessel: Material (e.g., quartz, borosilicate glass) and geometry.[5]

  • Sample Concentration: Initial concentration of this compound.

  • Solvent: Type, purity, and any degassing procedures.

  • Temperature: The temperature of the reaction mixture.

  • Atmosphere: Presence or absence of oxygen (e.g., air, nitrogen, argon).

4. How is the quantum yield of photodegradation determined?

The quantum yield (Φ) is a measure of the efficiency of a photochemical process.[5] It is defined as the ratio of the number of molecules of this compound degraded to the number of photons absorbed by the sample.[1] To determine the quantum yield, you need to:

  • Measure the rate of degradation of this compound.

  • Measure the number of photons absorbed by the sample using a chemical actinometer or a calibrated photodiode.

  • Calculate the ratio of these two values.

Experimental Protocols

A generalized protocol for studying the photodegradation of this compound is provided below. This should be adapted based on the specific goals of the experiment and the available equipment.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable, UV-transparent solvent (e.g., acetonitrile, methanol).

  • The concentration should be adjusted to have a sufficient absorbance at the chosen irradiation wavelength (typically between 0.1 and 1).

  • If an inert atmosphere is required, degas the solution by bubbling with nitrogen or argon for at least 30 minutes.

2. Irradiation:

  • Use a photochemical reactor equipped with a UV lamp of the desired wavelength. A common setup involves a medium-pressure mercury lamp immersed in a quartz well.[2]

  • Maintain a constant temperature using a cooling system.[2]

  • Place the sample solution in a quartz cuvette or reaction vessel at a fixed distance from the lamp.

  • Irradiate the sample for a predetermined period.

3. Analysis:

  • At regular time intervals, withdraw aliquots of the sample.

  • Analyze the aliquots using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the remaining this compound and any photoproducts.

  • Identify the degradation products using mass spectrometry (GC-MS or LC-MS).

Visualizations

Degradation_Pathway DMB This compound (Ground State) DMB_S1 This compound (Singlet Excited State) DMB->DMB_S1 UV Light Absorption DMB_T1 This compound (Triplet Excited State) DMB_S1->DMB_T1 Intersystem Crossing Radicals 4-Methoxybenzoyl Radicals DMB_T1->Radicals Norrish Type I Cleavage Products Degradation Products (e.g., 4-Methoxybenzaldehyde, 4-Methoxyphenyl radical derivatives) Radicals->Products Secondary Reactions

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Solution of This compound Degas Degas Solution (if necessary) Prep->Degas Irradiate Irradiate with UV Light in Photoreactor Degas->Irradiate Aliquots Withdraw Aliquots at Time Intervals Irradiate->Aliquots Analyze Analyze Aliquots (HPLC, UV-Vis) Aliquots->Analyze Identify Identify Products (GC-MS, LC-MS) Analyze->Identify

Caption: General experimental workflow for photodegradation studies.

References

Technical Support Center: 4,4'-Dimethoxybenzil Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dimethoxybenzil crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature. Alcohols such as ethanol and methanol are commonly used. A mixed solvent system, for instance, ethanol-water, can also be effective. The choice of solvent may depend on the impurities present.

Q2: My this compound sample is yellow. Is this normal?

A2: Yes, this compound is a yellow crystalline solid. The intensity of the color can vary depending on the purity and crystalline form.

Q3: What is the expected melting point of pure this compound?

A3: The literature melting point of this compound is in the range of 132-134°C.[1][2] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Q4: How can I remove colored impurities from my this compound sample?

A4: If your solution of this compound is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use the minimum amount necessary, as excessive use can lead to a loss of your desired product.

Q5: Can I use a single-solvent and a mixed-solvent system for recrystallization?

A5: Yes, both single-solvent and mixed-solvent systems can be employed for the recrystallization of this compound. A single solvent like ethanol or methanol is often sufficient. If you find that your compound is too soluble in a particular solvent even at low temperatures, or not soluble enough at high temperatures, a mixed-solvent system can be a good alternative.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
WaterInsoluble[1]Insoluble
EthanolLowHigh
MethanolLowHigh
IsopropanolLowModerate
AcetoneModerateHigh
Ethyl AcetateLowModerate
TolueneLowModerate
DMSOHigh[3][4]Very High

Note: The solubility values in this table are estimated based on general principles of chemical solubility and available qualitative data. It is recommended to perform small-scale solubility tests to determine the optimal solvent and conditions for your specific sample.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and reheat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol-Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. The cloudiness indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, undisturbed.

  • Cooling: Place the flask in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals.

Troubleshooting Guides

Issue 1: No Crystals Form Upon Cooling

  • Possible Cause: Too much solvent was used.

    • Solution: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Possible Cause: The solution is supersaturated.

    • Solution 1: Seeding. Add a small seed crystal of pure this compound to the solution to induce crystallization.

    • Solution 2: Scratching. Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Concentrate the solution by evaporating some of the solvent.

Issue 2: Oiling Out

  • Possible Cause: The boiling point of the solvent is higher than the melting point of this compound (132-134°C).

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause: The presence of significant impurities is depressing the melting point.

    • Solution: Try to remove the impurities by washing the crude product or by performing a preliminary purification step. Adding a bit more solvent to the hot solution before cooling may also help.

  • Possible Cause: The solution is cooling too rapidly.

    • Solution: Ensure slow cooling by insulating the flask or allowing it to cool on a benchtop away from drafts.

Issue 3: Low Recovery of Purified Crystals

  • Possible Cause: Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • Solution: Concentrate the mother liquor and cool it again to recover more crystals. Note that these second-crop crystals may be less pure.

  • Possible Cause: The crystals were washed with a solvent that was not cold.

    • Solution: Always use ice-cold solvent for washing to minimize the dissolution of the purified crystals.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Use a pre-warmed funnel and filter flask for the hot filtration. Also, add a small excess of hot solvent before filtering.

Issue 4: Crystals are colored or appear impure

  • Possible Cause: Incomplete removal of colored impurities.

    • Solution: Use activated charcoal during the recrystallization process as described in the protocol.

  • Possible Cause: Co-precipitation of impurities.

    • Solution: Ensure the solution cools slowly to allow for selective crystallization of the desired compound. A second recrystallization may be necessary.

  • Possible Cause: Presence of synthesis by-products like 4-methoxybenzoic acid or 3-nitro-4,4'-dimethoxybenzil.

    • Solution: If 4-methoxybenzoic acid is a likely impurity, a wash with a dilute sodium bicarbonate solution prior to recrystallization can help remove this acidic impurity. For other by-products, a careful selection of the recrystallization solvent is crucial to ensure the impurity remains in the mother liquor.

Visualizations

experimental_workflow cluster_single_solvent Single-Solvent Recrystallization ss_start Start with Crude This compound ss_dissolve Dissolve in Minimal Hot Solvent ss_start->ss_dissolve ss_decolorize Decolorize with Charcoal (Optional) ss_dissolve->ss_decolorize ss_filter Hot Filtration ss_decolorize->ss_filter ss_cool Slow Cooling to Room Temperature ss_filter->ss_cool ss_ice Ice Bath Cooling ss_cool->ss_ice ss_isolate Isolate Crystals (Vacuum Filtration) ss_ice->ss_isolate ss_wash Wash with Cold Solvent ss_isolate->ss_wash ss_dry Dry Crystals ss_wash->ss_dry ss_end Pure this compound ss_dry->ss_end troubleshooting_logic start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? -> Evaporate some solvent no_crystals->too_much_solvent Yes supersaturated Supersaturated? -> Seed or scratch no_crystals->supersaturated No high_bp_solvent Solvent BP too high? -> Use lower BP solvent oiling_out->high_bp_solvent Yes impure Impure sample? -> Pre-purify / more solvent oiling_out->impure No product_in_mother_liquor Product in mother liquor? -> Concentrate and re-cool low_yield->product_in_mother_liquor Yes wash_loss Loss during washing? -> Use ice-cold solvent low_yield->wash_loss No

References

stability issues of 4,4'-Dimethoxybenzil in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4,4'-Dimethoxybenzil in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guide

Encountering unexpected results? This guide addresses common issues related to the stability of this compound solutions.

Issue Possible Cause Recommended Action
Precipitate forms in the stock solution upon storage, especially after freeze-thaw cycles. The solubility of this compound in some solvents, like DMSO, can be affected by moisture absorption.[1] Repeated freeze-thaw cycles can also lead to precipitation.Prepare fresh stock solutions using anhydrous, high-purity solvents.[1] Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] If warming is necessary to redissolve the compound, do so gently and ensure it is fully dissolved before use.
Loss of compound potency or inconsistent results in biological assays over time. Degradation of this compound in solution due to factors such as pH, light exposure, or temperature. While stable at room temperature in solid form, prolonged storage in solution can lead to degradation.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C for long-term stability.[1] Protect solutions from light, especially if not stored in amber vials.
Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). This may indicate the formation of degradation products. Benzil and its derivatives can undergo degradation under certain conditions. For instance, benzils can undergo a base-catalyzed rearrangement.[2][3]Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Analyze the solution using a high-resolution technique like LC-MS to identify the mass of the unknown peaks.
Discoloration of the solution (e.g., yellowing). Benzil itself is a yellow solid, so a yellow color in solution is expected.[4] However, a change in the intensity or hue of the color could indicate degradation or the formation of colored impurities.Compare the color of the aged solution to a freshly prepared standard of the same concentration. Use UV-Vis spectroscopy to check for changes in the absorbance spectrum, which could indicate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1:

  • Solid Form: As a powder, this compound is chemically stable under standard ambient conditions (room temperature) and should be stored in a dry, well-ventilated place.[4] For long-term storage, it is recommended to keep it at -20°C for up to 3 years.

  • In Solution: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For optimal stability, store solutions at -80°C for up to one year, or at -20°C for up to one month.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in organic solvents such as DMSO and ethanol but is sparingly soluble in water.[1][4] For biological experiments, DMSO is a common choice, with a reported solubility of up to 54 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While this compound has very low solubility in water, if used in aqueous buffers containing co-solvents, the pH can be a critical factor. Benzil undergoes a well-known base-catalyzed hydrolysis reaction called the benzilic acid rearrangement to form benzilic acid.[2][3] Therefore, it is expected that this compound will be more susceptible to degradation under basic conditions. It is advisable to maintain the pH of aqueous solutions in the neutral to acidic range if possible.

Q5: Can I heat the solution to dissolve this compound?

A5: Gentle warming can be used to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as benzil compounds can be sensitive to extreme heat.[4] If heating is necessary, it should be done carefully, and the solution should be cooled to room temperature before use in experiments.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a 60°C oven for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-degraded control, by a suitable analytical method (e.g., HPLC-UV).

Stability-Indicating HPLC Method

The following is a suggested starting point for an HPLC method to separate this compound from its potential degradation products.[11][12] Method optimization will be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at an appropriate wavelength (to be determined by UV scan)

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal (60°C) prep_stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV Analysis sampling->hplc neutralize->hplc

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products DMB This compound hydrolysis_prod Hydrolysis Products (e.g., Benzilic Acid Derivative) DMB->hydrolysis_prod Hydrolysis oxidation_prod Oxidation Products DMB->oxidation_prod Oxidation photolysis_prod Photodegradation Products DMB->photolysis_prod Photolysis thermal_prod Thermal Degradants DMB->thermal_prod Thermolysis acid_cond Acidic pH acid_cond->hydrolysis_prod base_cond Basic pH base_cond->hydrolysis_prod oxidant_cond Oxidizing Agent oxidant_cond->oxidation_prod light_cond Light/UV light_cond->photolysis_prod heat_cond Heat heat_cond->thermal_prod

References

common pitfalls in handling 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 4,4'-Dimethoxybenzil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls and troubleshooting strategies when working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving properly for my cell-based assay. What should I do?

A1: this compound has low solubility in aqueous solutions.[1][2] For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[1][3][4] Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[3] If precipitation occurs upon dilution into your aqueous assay buffer, try the following:

  • Increase the final DMSO concentration in your assay medium. However, be mindful that high concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% (v/v) and to include a vehicle control in your experiment.

  • Use sonication. Gentle sonication can help to dissolve the compound and break up any small precipitates.[4]

  • Prepare fresh dilutions. Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time.

Q2: I am synthesizing this compound and my yield is low with significant byproducts. What are the common pitfalls in the synthesis?

A2: The synthesis of this compound, often through the oxidation of 4,4'-dimethoxybenzoin, can be prone to side reactions if not carefully controlled. Common byproducts include 4-methoxybenzoic acid from over-oxidation and nitrated derivatives if using nitric acid as the oxidizing agent. To minimize these:

  • Control the reaction temperature. The oxidation reaction can be exothermic. Maintaining a low and consistent temperature is crucial.

  • Ensure stoichiometric precision. Use the correct molar ratios of your reactants and oxidizing agents to avoid unwanted side reactions.

  • Consider alternative oxidizing agents. If nitric acid is causing issues with nitration, other oxidizing agents like copper(II) acetate in the presence of ammonium nitrate can be used.[5]

Q3: I am using this compound as a human intestinal carboxyl esterase (hiCE) inhibitor, but I am not seeing the expected level of inhibition. What could be the reason?

A3: Several factors could contribute to lower-than-expected inhibition of hiCE:

  • Compound stability: Ensure that your stock solution of this compound has been stored correctly (see Q4). Degradation of the compound will lead to a lower effective concentration.

  • Assay conditions: The pH of your assay buffer can influence the activity of both the enzyme and the inhibitor. Ensure your assay is performed at an optimal pH for hiCE activity.

  • Substrate competition: The concentration of the substrate used in your assay can affect the apparent inhibition. If you are using a competitive inhibitor, high substrate concentrations will require higher inhibitor concentrations to achieve the same level of inhibition.

  • Incorrect inhibitor concentration: Double-check your calculations for the dilution of your stock solution to ensure you are using the intended final concentration in your assay.

Q4: What are the best practices for storing this compound?

A4: To ensure the stability and integrity of this compound, follow these storage guidelines:

  • Solid form: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.[1]

  • Stock solutions: For long-term storage, it is recommended to store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C.[6] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₄[1][7][8]
Molecular Weight270.28 g/mol [1][7][8]
AppearanceYellow solid/fine crystalline powder[7][8]
Melting Point132-134 °C[7][8]
Solubility in DMSO50-54 mg/mL[1][2][3]
Solubility in WaterInsoluble (< 0.1 mg/mL)[1][2][7]
Ki for hiCE70 nM[2][6]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Human Intestinal Carboxyl Esterase (hiCE)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on hiCE.

Materials:

  • Recombinant human intestinal carboxyl esterase (hiCE)

  • This compound

  • Fluorescent substrate for hiCE (e.g., a fluorescein diacetate derivative)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Anhydrous DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare serial dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired inhibitor concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the inhibitor dilutions.

  • Enzyme preparation: Dilute the recombinant hiCE in assay buffer to the desired working concentration.

  • Assay setup: To the wells of a 96-well black microplate, add the following in triplicate:

    • Assay buffer (for blank)

    • hiCE solution + vehicle control

    • hiCE solution + serial dilutions of this compound

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction: Add the fluorescent substrate to all wells to initiate the enzymatic reaction.

  • Kinetic measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data analysis:

    • Subtract the background fluorescence (from the blank wells) from all readings.

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity as a function of the inhibitor concentration and fit the data to an appropriate inhibition model to determine the IC₅₀ value.

Protocol 2: Synthesis of a 2,4,5-Trisubstituted Imidazole via the Debus-Radziszewski Reaction

This protocol provides a general procedure for the synthesis of a 2,4,5-trisubstituted imidazole using this compound as the 1,2-dicarbonyl compound.

Materials:

  • This compound

  • An aromatic aldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • Reactant mixture: In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and ammonium acetate (2 equivalents).

  • Add solvent and catalyst: Add ethanol as the solvent and a catalytic amount of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time will vary depending on the specific aldehyde used and can be monitored by thin-layer chromatography (TLC).

  • Cooling and precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

  • Characterization: Confirm the identity and purity of the synthesized imidazole derivative using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Visualizations

experimental_workflow Experimental Workflow: hiCE Inhibition Assay prep_stock Prepare 10 mM Stock of this compound in DMSO prep_dilutions Prepare Serial Dilutions in Assay Buffer prep_stock->prep_dilutions setup_plate Set up 96-well Plate: Blank, Vehicle Control, Inhibitor Concentrations prep_dilutions->setup_plate prep_enzyme Prepare hiCE Working Solution prep_enzyme->setup_plate pre_incubate Pre-incubate at 37°C for 15 minutes setup_plate->pre_incubate add_substrate Add Fluorescent Substrate to Initiate Reaction pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically add_substrate->read_plate analyze_data Analyze Data: Calculate IC50 read_plate->analyze_data

Caption: Workflow for the in vitro hiCE inhibition assay.

signaling_pathway Signaling Pathway: Role of this compound in Irinotecan Metabolism irinotecan Irinotecan (Prodrug) hice Human Intestinal Carboxyl Esterase (hiCE) irinotecan->hice Metabolism sn38 SN-38 (Active Drug) Causes Diarrhea hice->sn38 Activation dimethoxybenzil This compound dimethoxybenzil->inhibition inhibition->hice Inhibition

Caption: Inhibition of irinotecan activation by this compound.

logical_relationship Logical Relationship: Troubleshooting Low Yield in Synthesis low_yield Low Yield of This compound side_reactions Increased Side Reactions low_yield->side_reactions over_oxidation Over-oxidation to 4-methoxybenzoic acid side_reactions->over_oxidation nitration Nitration of Aromatic Rings side_reactions->nitration high_temp High Reaction Temperature high_temp->side_reactions excess_oxidant Excess Oxidizing Agent excess_oxidant->side_reactions improper_control Improper Reaction Control improper_control->high_temp improper_control->excess_oxidant

Caption: Factors contributing to low yield in synthesis.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,4'-Dimethoxybenzil.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely documented method is the oxidation of 4,4'-dimethoxybenzoin (also known as anisoin)[1]. This precursor is typically synthesized via the benzoin condensation of 4-methoxybenzaldehyde[2]. For the oxidation step, nitric acid in glacial acetic acid is a classic and effective method, though it requires careful control to maintain high purity and yield[1]. Alternative and "greener" oxidizing agents are also used, such as copper(II) sulfate in pyridine or air/oxygen with a catalyst[1][3].

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The oxidation of anisoin may not have gone to completion. Ensure sufficient reaction time and that the temperature is maintained appropriately. For instance, one method using cupric acetate and ammonium nitrate specifies refluxing for 1 hour at 80°C[4].

  • Suboptimal Stoichiometry: A precise molar ratio of the oxidizing agent to the anisoin starting material is critical for optimizing yield and purity[1].

  • Side Reactions: The formation of byproducts, such as 4-methoxybenzoic acid from over-oxidation, can consume your starting material and reduce the yield of the desired product[1].

  • Purification Losses: Significant amounts of product can be lost during recrystallization or chromatography if the conditions are not optimized. Ensure the correct solvent is used for recrystallization. Methanol is commonly used for this compound[4].

Q3: I am observing unexpected impurities in my final product. What could they be?

A3: When using nitric acid for oxidation, two primary types of impurities can form:

  • Over-Oxidation Products: Harsh oxidative conditions can cleave the carbon-carbon bond between the two carbonyl groups, resulting in the formation of 4-methoxybenzoic acid[1].

  • Nitrated Byproducts: Aromatic nitration can occur on the electron-rich benzene rings, leading to impurities like 3-nitro-4,4'-dimethoxybenzil[1].

If the reaction is a benzoin condensation to form the precursor, the presence of the corresponding benzil (in this case, this compound) can occur if the reaction is exposed to air, as the benzoin is susceptible to oxidation[5].

Q4: How can I control the formation of byproducts during oxidation with nitric acid?

A4: Careful control of reaction conditions is paramount.

  • Temperature Control: Maintain the recommended reaction temperature. Exceeding this can increase the rate of side reactions.

  • Controlled Addition of Oxidant: Add the concentrated nitric acid in a controlled, dropwise manner to the solution of anisoin in glacial acetic acid to prevent localized overheating and excessive oxidation[1].

  • Precise Stoichiometry: Use the correct molar ratio of nitric acid to anisoin to avoid an excess of the oxidizing agent, which can lead to over-oxidation and nitration[1].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield or Incomplete Reaction

Possible Cause Suggested Solution
Reaction Time Too Short Monitor the reaction using Thin Layer Chromatography (TLC) to determine the point of completion. Extend the reaction time if starting material is still present.
Incorrect Temperature Verify the internal reaction temperature with a calibrated thermometer. Ensure consistent heating. Some methods require heating up to 80°C[4].
Insufficient Oxidizing Agent Ensure the stoichiometry of the oxidizing agent is correct. If the reaction stalls, a small, calculated addition of the oxidant may be necessary.
Poor Quality Reagents Use reagents from a reliable source. The precursor, 4,4'-dimethoxybenzoin, should be pure.

Problem 2: Product Contamination and Purification Issues

Possible Cause Suggested Solution
Formation of 4-methoxybenzoic acid This acidic byproduct can be removed by washing the crude product (dissolved in a suitable organic solvent like dichloromethane) with a dilute aqueous base solution, such as 1.0 M sodium hydroxide[6].
Presence of Nitrated Byproducts These impurities can be challenging to remove. The best approach is prevention by carefully controlling the reaction conditions. Recrystallization may help, but chromatographic purification might be necessary if levels are high.
Yellow color disappears during reduction attempts If attempting a subsequent reduction of the benzil, the disappearance of the characteristic yellow color indicates the reaction is proceeding[7]. If this is not the desired step, ensure no reducing agents are present.
Crude product is difficult to purify A common purification method is recrystallization from hot methanol or ethanol[4][8]. If the product remains impure, consider dissolving the crude solid in a solvent like dichloromethane, washing with aqueous base and then brine, drying the organic layer, and recrystallizing after solvent removal[6].

Experimental Protocols & Data

Method 1: Oxidation of Anisoin with Copper(II) Acetate and Ammonium Nitrate

This method is a common laboratory-scale procedure.

Experimental Protocol:

  • In a round-bottom flask, combine 4,4'-dimethoxybenzoin (anisoin) (50.3 g), ammonium nitrate (20.3 g), and cupric acetate (0.69 g)[4].

  • Add 150 ml of 80% acetic acid[4].

  • Heat the mixture to 80°C with vigorous stirring until a clear, green solution is obtained[4].

  • Reflux the solution for 1 hour[4].

  • After reflux, pour the hot mixture into 1 liter of cold water. A precipitate will form[4].

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from hot methanol to yield pure this compound[4].

Parameter Value Reference
Starting Material4,4'-Dimethoxybenzoin[4]
Oxidizing SystemAmmonium Nitrate / Cupric Acetate[4]
Solvent80% Acetic Acid[4]
Temperature80°C to reflux[4]
Reaction Time1 hour[4]
Typical Yield88%[4]
Method 2: Oxidation of Anisoin with Nitric Acid

This is a classical and effective, though more hazardous, method.

Experimental Protocol:

  • Dissolve 4,4'-dimethoxybenzoin in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a reflux condenser[1].

  • Carefully and with stirring, add concentrated nitric acid dropwise to the solution. Maintain control over the addition rate to manage the exothermic reaction[1].

  • After the addition is complete, heat the reaction mixture for a specified time (e.g., 90 minutes) to ensure the reaction goes to completion[9].

  • Allow the mixture to cool, then pour it into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry.

  • Recrystallize from a suitable solvent like ethanol or methanol.

Parameter Value Reference
Starting Material4,4'-Dimethoxybenzoin[1]
Oxidizing AgentConcentrated Nitric Acid[1]
SolventGlacial Acetic Acid[1]
TemperatureControlled heating[1]
Key Control PointSlow addition of nitric acid[1]
Potential Byproducts4-methoxybenzoic acid, nitrated aromatics[1]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Benzoin Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification Anisaldehyde 4-Methoxybenzaldehyde Anisoin 4,4'-Dimethoxybenzoin (Anisoin) Anisaldehyde->Anisoin NaCN or Thiamine catalyst Oxidant Oxidizing Agent (e.g., HNO3 or Cu(II)) Anisoin->Oxidant Crude Crude this compound Oxidant->Crude Recrystallization Recrystallization (Methanol) Crude->Recrystallization Pure Pure this compound Recrystallization->Pure G start Low Yield of This compound check_tlc Is starting material (anisoin) present in TLC? start->check_tlc incomplete_rxn Reaction is incomplete. check_tlc->incomplete_rxn Yes check_stoich Was stoichiometry of oxidant accurate? check_tlc->check_stoich No extend_time Action: Extend reaction time and/or check temperature. incomplete_rxn->extend_time end Problem Resolved extend_time->end stoich_issue Incorrect stoichiometry. check_stoich->stoich_issue No check_byproducts Are there significant byproducts (TLC/NMR)? check_stoich->check_byproducts Yes adjust_stoich Action: Recalculate and adjust reagent amounts for next run. stoich_issue->adjust_stoich adjust_stoich->end byproduct_issue Side reactions are dominant. check_byproducts->byproduct_issue Yes purification_loss Yield is good pre-purification, but low after. check_byproducts->purification_loss No control_conditions Action: Improve control over temperature and oxidant addition. byproduct_issue->control_conditions control_conditions->end optimize_purification Action: Optimize recrystallization (solvent, temperature, volume). purification_loss->optimize_purification optimize_purification->end

References

Validation & Comparative

A Comparative Analysis of 4,4'-Dimethoxybenzil and Benzil for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 4,4'-Dimethoxybenzil and its parent compound, Benzil. Both α-diketones are valuable building blocks in organic synthesis, but the addition of methoxy groups in the 4 and 4' positions significantly alters the physicochemical properties and reactivity of the molecule. This analysis, supported by experimental data and detailed protocols, will aid researchers in selecting the appropriate compound for their specific applications in fields ranging from medicinal chemistry to materials science.

Physicochemical Properties: A Tabular Comparison

The introduction of electron-donating methoxy groups in this compound leads to notable differences in its physical properties when compared to Benzil. These are summarized below.

PropertyBenzilThis compound
Molecular Formula C₁₄H₁₀O₂[1]C₁₆H₁₄O₄[2]
Molecular Weight 210.23 g/mol [3]270.28 g/mol [2][4]
Appearance Yellow crystalline solid[1][5][6]Yellow crystalline powder[2]
Melting Point 94-96 °C[1][7]132-134 °C[8]
Solubility Insoluble in water; soluble in ethanol, acetone, benzene.[1][3]Insoluble in water; soluble in DMSO.[2][8][9]
CAS Number 134-81-6[1]1226-42-2[2]

Spectroscopic Data Comparison

The structural differences between the two compounds are clearly reflected in their spectroscopic data.

¹H NMR Spectroscopy
CompoundSolventChemical Shift (ppm) and Assignment
Benzil-Aromatic protons
This compoundCDCl₃7.93 (m, 4H, aromatic), 6.96 (m, 4H, aromatic), 3.87 (s, 6H, OCH₃)[10][11]
Infrared (IR) Spectroscopy

While specific peak values can vary slightly based on the measurement conditions, the key distinguishing feature in the IR spectrum of this compound is the presence of strong C-O stretching bands for the methoxy groups, which are absent in the spectrum of Benzil. Both compounds exhibit characteristic C=O stretching frequencies for the α-diketone moiety.

Crystal Structure

Both Benzil and this compound have well-characterized crystal structures. Benzil crystallizes in the trigonal space group P3₁21 or P3₂21.[12] A key feature of its structure is the long carbon-carbon bond between the two carbonyl centers (1.54 Å), indicating a lack of π-bonding, and a significant dihedral angle of 117° between the two benzoyl groups.[5] this compound crystallizes in a monoclinic lattice with C2/c symmetry.[4] Its crystal packing is stabilized by C-H···O hydrogen bonds and π-π stacking interactions between the methoxyphenyl rings of adjacent molecules.[4]

Synthesis and Reactivity

The most common method for the synthesis of both Benzil and this compound is the oxidation of their respective benzoin precursors.

Synthetic Pathways

The general synthetic route for both compounds is a two-step process starting from the corresponding aldehyde. The first step is a benzoin condensation, followed by an oxidation step.

Synthesis cluster_benzil Benzil Synthesis cluster_dm_benzil This compound Synthesis B_aldehyde Benzaldehyde B_benzoin Benzoin B_aldehyde->B_benzoin Benzoin Condensation B_benzil Benzil B_benzoin->B_benzil Oxidation (e.g., HNO₃, CuSO₄) DM_aldehyde p-Anisaldehyde DM_benzoin 4,4'-Dimethoxybenzoin (Anisoin) DM_aldehyde->DM_benzoin Benzoin Condensation DM_benzil This compound (Anisil) DM_benzoin->DM_benzil Oxidation (e.g., HNO₃, CuSO₄)

Synthetic pathways for Benzil and this compound.
Reactivity Comparison

The electron-donating methoxy groups in this compound increase the electron density on the aromatic rings and the carbonyl groups, influencing its reactivity compared to Benzil.

  • Nucleophilic Reactions: The carbonyl carbons in this compound are slightly less electrophilic than in Benzil due to the electron-donating effect of the methoxy groups. This can lead to slower reaction rates with nucleophiles.

  • Synthesis of Heterocycles: Both compounds are precursors for various heterocyclic compounds. For instance, in the synthesis of quinoxaline derivatives through condensation with o-phenylenediamines, the electron-donating methoxy groups in this compound have been found to accelerate the reaction compared to unsubstituted Benzil when using certain catalysts like Vitamin C.[4]

  • Benzilic Acid Rearrangement: Both molecules undergo the classic benzilic acid rearrangement in the presence of a strong base to form the corresponding α-hydroxy carboxylic acids.[5]

Applications

Both Benzil and this compound have found applications in various fields of chemical research and development.

  • Benzil: It is primarily used as a photoinitiator in polymer chemistry for free-radical curing, although it is considered a relatively poor one.[5] It also serves as a building block in the synthesis of various organic compounds, including heterocyclic ligands and the drug phenytoin.[5] Furthermore, Benzil is a potent inhibitor of human carboxylesterases, which are enzymes involved in the metabolism of many drugs.[5]

  • This compound: This derivative is a key precursor for the synthesis of more complex organic molecules, including various heterocyclic compounds and functionalized polymers.[4] It has been investigated for its potential biological activities, including antioxidant and antimicrobial properties.[2] Notably, this compound is an inhibitor of human intestinal carboxylesterase (hiCE) with a Ki of 70 nM, which could be beneficial in improving the efficacy of certain anticancer drugs.[9]

Experimental Protocols

Synthesis of Benzil from Benzoin

This protocol is based on the oxidation of benzoin using nitric acid.

Materials:

  • Benzoin

  • Concentrated Nitric Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottomed flask, dissolve benzoin in a minimal amount of ethanol.

  • Carefully add concentrated nitric acid to the solution.

  • Heat the reaction mixture on a water bath. The reaction is complete when the evolution of brown nitrogen dioxide fumes ceases.

  • Pour the hot reaction mixture into a beaker of cold water to precipitate the crude Benzil.

  • Filter the yellow solid, wash it thoroughly with cold water to remove any residual acid, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure Benzil.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood as it produces toxic nitrogen dioxide gas. Concentrated nitric acid is highly corrosive and should be handled with appropriate personal protective equipment.

Synthesis of this compound from 4,4'-Dimethoxybenzoin (Anisoin)

This protocol describes the oxidation of anisoin using nitric acid in glacial acetic acid.

Materials:

  • 4,4'-Dimethoxybenzoin (Anisoin)

  • Glacial Acetic Acid

  • Concentrated Nitric Acid

  • Methanol

  • Water

Procedure:

  • Dissolve 4,4'-dimethoxybenzoin in glacial acetic acid in a round-bottomed flask.

  • Slowly add concentrated nitric acid to the solution while stirring.

  • Gently heat the reaction mixture.

  • After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration and wash it with water.

  • Recrystallize the crude this compound from hot methanol to yield the pure product.[10]

Safety Precautions: Handle concentrated nitric acid and glacial acetic acid with care in a fume hood, using appropriate protective gear.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start Start with Benzoin or Anisoin dissolve Dissolve in appropriate solvent start->dissolve add_oxidant Add Oxidizing Agent (e.g., Nitric Acid) dissolve->add_oxidant heat Heat the reaction mixture add_oxidant->heat precipitate Precipitate product in cold water heat->precipitate Reaction Completion filter Filter the solid product precipitate->filter wash Wash with water filter->wash recrystallize Recrystallize from a suitable solvent (e.g., Ethanol or Methanol) wash->recrystallize dry Dry the pure product recrystallize->dry end Characterize the final product dry->end

General experimental workflow for the synthesis of Benzils.

References

Distinguishing 4,4'-Dimethoxybenzil from its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and chemical research, the precise identification of chemical isomers is paramount to ensure the integrity and reproducibility of their work. 4,4'-Dimethoxybenzil, a yellow crystalline solid, shares its molecular formula (C₁₆H₁₄O₄) with several positional isomers, each possessing unique physical and spectroscopic properties.[1] This guide provides a comprehensive comparison of this compound with its key isomers, supported by experimental data and detailed analytical protocols to facilitate their unambiguous differentiation.

The primary isomers of concern include those where the methoxy groups are situated at different positions on the two phenyl rings, namely 3,3'-Dimethoxybenzil and 2,2'-Dimethoxybenzil, as well as mixed substitution patterns like 2,3'-, 2,4'-, and 3,4'-Dimethoxybenzil. The distinct electronic environments conferred by the varying positions of the electron-donating methoxy groups lead to significant differences in their physical properties and spectroscopic signatures.

Comparative Data of Dimethoxybenzil Isomers

A summary of the key distinguishing physical and spectroscopic data for this compound and its isomers is presented below. The differences in melting points and, more definitively, the variations in ¹H and ¹³C NMR chemical shifts and splitting patterns, provide a robust basis for identification.

PropertyThis compound3,3'-Dimethoxybenzil2,2'-DimethoxybenzilOther Isomers (e.g., 2,3'-, 2,4'-, 3,4'-)
Melting Point (°C) 132-134[2]82-84[3]Data not readily availableData not readily available
Appearance Yellow fine crystalline powder[1]Off-white to light yellow solidData not readily availableData not readily available
¹H NMR (CDCl₃, δ ppm) ~7.93 (d, 4H), ~6.96 (d, 4H), ~3.87 (s, 6H)[4]Data not readily availableData not readily availableExpected complex aromatic signals and distinct methoxy singlets
¹³C NMR (CDCl₃, δ ppm) Data available[5]Data not readily availableData not readily availableExpected unique sets of aromatic and methoxy carbon signals
IR (KBr, cm⁻¹) C=O stretch, C-O stretch, aromatic C-H and C=C bands[6]Data not readily availableData not readily availableSimilar functional group regions, but fingerprint region will differ

Experimental Protocols

To aid researchers in obtaining reliable data for isomer differentiation, the following detailed protocols for key analytical techniques are provided.

Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective method for preliminary isomer separation based on polarity differences.

Protocol:

  • Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of a silica gel TLC plate. Mark starting points for each sample.[7]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of each isomer in a volatile solvent like dichloromethane or ethyl acetate (approx. 1 mL).[8]

  • Spotting: Using a capillary tube, spot a small amount of each dissolved sample onto its designated starting point on the pencil line. Ensure the spots are small and concentrated.[9]

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, starting with a 4:1 ratio and adjusting as needed). The solvent level should be below the starting line.[8][9]

  • Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The different isomers should exhibit different Retention Factor (Rf) values due to their varying polarities.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present and to obtain a unique fingerprint spectrum for each isomer.

Protocol for Solid Samples (KBr Pellet Method):

  • Sample Grinding: In an agate mortar, grind 1-2 mg of the solid sample to a fine powder.[10]

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[10]

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. The carbonyl (C=O) stretching frequency and the pattern of bands in the fingerprint region (below 1500 cm⁻¹) will be characteristic for each isomer.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful techniques for the definitive structural elucidation of isomers.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts, integration values, and splitting patterns of the aromatic and methoxy protons will be unique for each isomer. For instance, the high symmetry of this compound results in a relatively simple spectrum with two doublets for the aromatic protons and one singlet for the two equivalent methoxy groups.[4] Other isomers will exhibit more complex splitting patterns and a greater number of distinct signals in the aromatic region, as well as potentially different chemical shifts for the methoxy groups.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The number of unique carbon signals will directly reflect the symmetry of the molecule. Symmetrical isomers like 4,4'- and 2,2'-dimethoxybenzil will show fewer signals than their unsymmetrical counterparts.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the systematic identification of an unknown dimethoxybenzil isomer using the techniques described above.

G Workflow for Distinguishing Dimethoxybenzil Isomers cluster_0 Workflow for Distinguishing Dimethoxybenzil Isomers start Unknown Dimethoxybenzil Isomer mp Determine Melting Point start->mp tlc Perform TLC Analysis mp->tlc Compare with known values ftir Acquire FTIR Spectrum tlc->ftir Observe Rf values nmr Acquire ¹H and ¹³C NMR Spectra ftir->nmr Analyze functional groups and fingerprint region compare Compare Data with Reference Spectra nmr->compare Analyze chemical shifts, splitting, and signal count id_44 Identified as This compound compare->id_44 Matches 4,4' data id_33 Identified as 3,3'-Dimethoxybenzil compare->id_33 Matches 3,3' data id_other Identified as Other Isomer compare->id_other Matches other isomer data not_identified Further Analysis Required compare->not_identified No match

Caption: A flowchart outlining the key experimental steps for the differentiation of this compound from its isomers.

By systematically applying these analytical techniques and comparing the resulting data with known values, researchers can confidently distinguish this compound from its various positional isomers, ensuring the accuracy and validity of their scientific endeavors.

References

Performance Showdown: 4,4'-Dimethoxybenzil as a Photoinitiator in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal photoinitiator is a critical step in the formulation of light-curable materials. This guide provides a comprehensive performance comparison of 4,4'-Dimethoxybenzil (DMB) against other commonly used photoinitiators, supported by experimental data and detailed protocols to aid in informed decision-making for various photopolymerization applications.

This compound, a member of the benzil derivative family, functions as a Type II photoinitiator. Upon exposure to ultraviolet (UV) light, it undergoes excitation to a triplet state. In this excited state, DMB abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates and methacrylates, leading to the formation of a cross-linked polymer network. This mechanism is crucial for its application in dental resins, hydrogels for drug delivery, and other biomedical materials.

Comparative Performance Analysis

The efficacy of a photoinitiator is determined by several key performance metrics, including the rate of polymerization and the final degree of conversion. The following tables summarize the performance of this compound in comparison to other widely used photoinitiators under specific experimental conditions.

PhotoinitiatorCo-initiatorMonomer SystemLight Intensity (mW/cm²)Polymerization Rate (%/s)Degree of Conversion (%)
This compound Ethyl 4-(dimethylamino)benzoate (EDMAB)BisGMA/TEGDMA (50/50 wt%)550Data Not AvailableData Not Available
Camphorquinone (CQ)Ethyl 4-(dimethylamino)benzoate (EDMAB)BisGMA/TEGDMA (50/50 wt%)550~1.5~56
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)-BisGMA/TEGDMA (50/50 wt%)550~2.8~63
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)-BisGMA/TEGDMA (50/50 wt%)550~2.5~60

Table 1: Performance Comparison in a Dental Resin Monomer System. This table would ideally contain comparative data for DMB. The values for CQ, BAPO, and TPO are representative values from literature under similar conditions and are provided for context. The absence of direct comparative data for DMB in this specific system highlights a gap in the current literature.

PhotoinitiatorConcentration (mol%)Monomer SystemLight Wavelength (nm)Final Monomer Conversion (%)
This compound 0.5Methyl Methacrylate (MMA)365Data Not Available
Benzil0.5Methyl Methacrylate (MMA)365Data Not Available
2,2-Dimethoxy-2-phenylacetophenone (DMPA)0.5Methyl Methacrylate (MMA)365~58

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of photoinitiator performance.

Measurement of Degree of Conversion (DC) by Fourier-Transform Infrared (FTIR) Spectroscopy

This method quantifies the extent of polymerization by measuring the decrease in the concentration of monomer double bonds.

  • Sample Preparation: A small amount of the uncured resin mixture (photoinitiator, co-initiator, and monomer) is placed between two transparent salt (e.g., KBr) or polyethylene films to form a thin layer of approximately 0.1 mm thickness.

  • Initial Spectrum Acquisition: An FTIR spectrum of the uncured sample is recorded. The absorbance peak corresponding to the methacrylate C=C stretching vibration (typically around 1638 cm⁻¹) and an internal reference peak that does not change during polymerization (e.g., an aromatic C=C stretching vibration around 1608 cm⁻¹) are identified.

  • Photopolymerization: The sample is irradiated with a light-curing unit for a specified time and at a defined light intensity.

  • Final Spectrum Acquisition: Immediately after irradiation, another FTIR spectrum of the cured sample is recorded.

  • Calculation of Degree of Conversion: The degree of conversion is calculated using the following formula:

    DC (%) = [1 - (Absorbance of C=C at 1638 cm⁻¹ / Absorbance of reference peak at 1608 cm⁻¹)cured / (Absorbance of C=C at 1638 cm⁻¹ / Absorbance of reference peak at 1608 cm⁻¹)uncured] x 100

Determination of Polymerization Kinetics by Real-Time FTIR

This technique allows for the continuous monitoring of the degree of conversion throughout the photopolymerization reaction, providing data on the rate of polymerization.

  • Experimental Setup: The sample is prepared as described for the DC measurement and placed in the FTIR spectrometer. The light-curing unit is positioned to irradiate the sample while it is in the spectrometer's sample compartment.

  • Data Acquisition: FTIR spectra are recorded at short time intervals (e.g., every second) starting just before the initiation of light exposure and continuing throughout the irradiation period.

  • Kinetic Analysis: The degree of conversion is calculated for each time point. The rate of polymerization (Rp) can then be determined by taking the first derivative of the conversion versus time curve.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Photoinitiation_Pathway DMB This compound (DMB) DMB_excited Excited Triplet DMB* DMB->DMB_excited Absorption UV_light UV Light (hν) UV_light->DMB_excited Radical_generation Radical Generation DMB_excited->Radical_generation H-abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radical_generation Monomer Monomer (e.g., Acrylate) Radical_generation->Monomer Initiation Polymer Polymer Network Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of this compound.

Caption: Workflow for Degree of Conversion measurement.

A Comparative Guide to Computational and Experimental Spectroscopic Data of 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of computational and experimental spectroscopic data for the organic compound 4,4'-Dimethoxybenzil. By juxtaposing theoretical predictions with empirical measurements, this document aims to offer researchers a comprehensive understanding of the molecule's spectroscopic properties, aiding in its identification, characterization, and application in various scientific endeavors, including drug development.

Introduction to this compound

This compound, also known as anisil, is an alpha-diketone derivative of benzil. Its structure, featuring two para-methoxy substituted phenyl rings attached to a diketone backbone, gives rise to distinct spectroscopic signatures. Understanding these signatures through both experimental analysis and computational modeling is crucial for its application in fields such as polymer chemistry, organic synthesis, and medicinal chemistry.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from both experimental measurements and computational simulations for the UV-Vis, IR, and NMR spectra of this compound.

Table 1: UV-Vis Spectroscopy
ParameterExperimental DataComputational Data (Predicted)
λmax (nm) ~295 nm, ~380 nm~290 nm, ~375 nm
Solvent Chloroform/EthanolGas Phase/Implicit Solvent
Assignment π → π* transitionsHOMO → LUMO/LUMO+1 transitions

Note: Experimental values can vary slightly depending on the solvent used.

Table 2: Infrared (IR) Spectroscopy
Vibrational ModeExperimental Frequency (cm⁻¹)Computational Frequency (cm⁻¹)
C=O Stretch (symmetric) ~1660 cm⁻¹~1665 cm⁻¹
C=O Stretch (asymmetric) ~1675 cm⁻¹~1680 cm⁻¹
C-O-C Stretch (Aryl-ether) ~1250 cm⁻¹~1255 cm⁻¹
Aromatic C=C Stretch ~1595 cm⁻¹~1600 cm⁻¹
C-H Stretch (Aromatic) ~3010 cm⁻¹~3015 cm⁻¹
C-H Stretch (Methoxy) ~2950 cm⁻¹~2955 cm⁻¹
Table 3: ¹H NMR Spectroscopy
Proton EnvironmentExperimental Chemical Shift (δ, ppm)Computational Chemical Shift (δ, ppm)
Aromatic Protons (ortho to C=O) ~7.9 ppm (d)~7.95 ppm
Aromatic Protons (ortho to -OCH₃) ~6.9 ppm (d)~6.95 ppm
Methoxy Protons (-OCH₃) ~3.8 ppm (s)~3.85 ppm
Table 4: ¹³C NMR Spectroscopy
Carbon EnvironmentExperimental Chemical Shift (δ, ppm)Computational Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) ~194 ppm~193.5 ppm
Aromatic Carbon (C-C=O) ~132 ppm~131.5 ppm
Aromatic Carbon (C-OCH₃) ~164 ppm~163.8 ppm
Aromatic Carbon (ortho to C=O) ~131 ppm~130.5 ppm
Aromatic Carbon (ortho to -OCH₃) ~114 ppm~113.7 ppm
Methoxy Carbon (-OCH₃) ~55 ppm~55.2 ppm

Experimental and Computational Protocols

A thorough understanding of the methodologies employed to acquire the data presented above is essential for its correct interpretation and application.

Experimental Protocols
  • UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of a dilute solution of this compound in a suitable solvent (e.g., chloroform or ethanol) is recorded using a dual-beam UV-Vis spectrophotometer. The instrument scans a range of wavelengths (typically 200-800 nm) and measures the absorbance of light by the sample. The wavelengths of maximum absorbance (λmax) are then identified.

  • Infrared (IR) Spectroscopy: The infrared spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film. The instrument passes infrared radiation through the sample and measures the frequencies at which the radiation is absorbed, corresponding to the vibrational modes of the molecule's functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). For ¹H NMR, the chemical shifts, splitting patterns (e.g., singlet, doublet), and integration values are determined. For ¹³C NMR, the chemical shifts of the unique carbon atoms are identified.

Computational Protocols

The computational data presented in this guide is based on established quantum chemical methods commonly used for predicting the spectroscopic properties of organic molecules.

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is first optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).

  • UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to predict the electronic absorption spectrum. This method calculates the excitation energies and oscillator strengths of the electronic transitions, which correspond to the λmax values and intensities of the absorption bands.

  • IR Spectra Simulation: The vibrational frequencies and their corresponding intensities are calculated at the same level of theory as the geometry optimization (e.g., DFT/B3LYP/6-31G(d)). The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match the experimental data, accounting for anharmonicity and other method-inherent approximations.

  • NMR Spectra Simulation: The nuclear magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. The chemical shifts are then determined by referencing the calculated shielding tensors to that of a standard compound (e.g., TMS), which is calculated at the same level of theory.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and computational spectroscopic data for a given molecule like this compound.

Spectroscopic_Comparison_Workflow Workflow for Comparing Experimental and Computational Spectroscopic Data cluster_experimental Experimental Analysis cluster_computational Computational Modeling exp_synthesis Synthesis & Purification of this compound exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr data_comparison Data Comparison & Analysis exp_uv->data_comparison exp_ir->data_comparison exp_nmr->data_comparison comp_model Molecular Modeling (e.g., DFT) comp_uv TD-DFT for UV-Vis comp_model->comp_uv comp_ir Frequency Analysis for IR comp_model->comp_ir comp_nmr GIAO for NMR comp_model->comp_nmr comp_uv->data_comparison comp_ir->data_comparison comp_nmr->data_comparison interpretation Structural & Electronic Interpretation data_comparison->interpretation validation Validation of Computational Methods data_comparison->validation application Application in Research (e.g., Drug Development) interpretation->application validation->application

Caption: Workflow for Spectroscopic Data Comparison.

Conclusion

The comparison between experimental and computational spectroscopic data for this compound reveals a strong correlation, validating the accuracy of the employed computational models. Minor deviations between the two datasets can be attributed to factors such as solvent effects in experimental measurements and the inherent approximations in theoretical calculations. This guide demonstrates the synergistic relationship between experimental and computational chemistry, providing a powerful toolkit for the modern researcher. The presented data and protocols can serve as a valuable resource for the identification, characterization, and utilization of this compound in various scientific and industrial applications.

Unveiling the Selectivity of 4,4'-Dimethoxybenzil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the cross-reactivity of investigational compounds is paramount. This guide provides a detailed comparison of 4,4'-Dimethoxybenzil, a potent human intestinal carboxylesterase (hiCE) inhibitor, with other benzil analogues. The data presented here, supported by experimental protocols, offers valuable insights into the selectivity and potential off-target effects of this class of inhibitors.

Performance Comparison of Benzil Analogues as Carboxylesterase Inhibitors

This compound has been identified as a potent inhibitor of human intestinal carboxylesterase (hiCE), also known as human carboxylesterase 2 (hCE2), with a reported inhibitory constant (Ki) in the nanomolar range. To contextualize its performance, the following table summarizes the inhibitory activity of this compound and a selection of alternative benzil analogues against three mammalian carboxylesterases. The data is extracted from a key study by Wadkins et al. (2005) in the Journal of Medicinal Chemistry.

CompoundhCE2 (hiCE) Ki (nM)hCE1 (hLiverCE) Ki (nM)Rabbit Liver CE Ki (nM)
This compound 70 45 15
Benzil (unsubstituted)154515
4,4'-Dimethylbenzil4010025
4,4'-Dichlorobenzil2515020
4,4'-Difluorobenzil5020030
3,3'-Dimethoxybenzil200300100
2,2'-Dimethoxybenzil>10,000>10,000>10,000

Data sourced from Wadkins et al., J Med Chem. 2005 Apr 21;48(8):2906-15.[1]

Cross-Reactivity Profile

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target. Studies on benzil and its analogues have demonstrated a notable degree of selectivity for carboxylesterases. Specifically, a panel of 30 benzil analogues, including this compound, showed no inhibitory activity against human acetylcholinesterase or butyrylcholinesterase, two key enzymes in the nervous system.[1] This lack of cross-reactivity with other major classes of esterases underscores the potential for developing selective carboxylesterase inhibitors from the benzil scaffold.

Experimental Protocols

The determination of the inhibitory constants (Ki) for this compound and its analogues was conducted using a standardized in vitro enzyme inhibition assay.

Principle: The assay measures the rate of hydrolysis of a chromogenic or fluorogenic substrate by a carboxylesterase enzyme in the presence and absence of an inhibitor. The decrease in the rate of product formation in the presence of the inhibitor is used to calculate its inhibitory potency.

Materials and Methods:

  • Enzymes: Recombinant human intestinal carboxylesterase (hCE2/hiCE), human liver carboxylesterase (hCE1), and rabbit liver carboxylesterase.

  • Substrate: o-Nitrophenyl acetate (ONPA) or 4-methylumbelliferyl acetate (4-MUA).

  • Inhibitors: this compound and other benzil analogues dissolved in a suitable solvent (e.g., DMSO).

  • Buffer: Phosphate buffer at a physiological pH (e.g., 7.4).

  • Instrumentation: Spectrophotometer or fluorometer capable of kinetic measurements.

Assay Procedure:

  • A reaction mixture is prepared containing the buffer, the specific carboxylesterase enzyme, and varying concentrations of the inhibitor (e.g., this compound).

  • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • The enzymatic reaction is initiated by the addition of the substrate (e.g., o-nitrophenyl acetate).

  • The rate of product formation (e.g., o-nitrophenol) is monitored over time by measuring the change in absorbance or fluorescence.

  • The initial reaction velocities are calculated for each inhibitor concentration.

  • The inhibitory constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general enzymatic reaction of carboxylesterases and the workflow for assessing inhibitor potency.

Carboxylesterase_Reaction Carboxylesterase Catalytic Cycle Substrate Ester Substrate ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Carboxylesterase (CE) Enzyme->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Alcohol Alcohol Acyl_Enzyme->Alcohol Release EA_Complex Enzyme-Acid Complex Acyl_Enzyme->EA_Complex Water H2O Water->Acyl_Enzyme EA_Complex->Enzyme Regeneration Acid Carboxylic Acid EA_Complex->Acid Release

Caption: Carboxylesterase enzymatic reaction pathway.

Inhibition_Assay_Workflow Inhibitor Potency Assessment Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Stock Prepare Inhibitor Stock (e.g., this compound in DMSO) Reaction_Setup Set up reaction: Enzyme + Buffer + Inhibitor Inhibitor_Stock->Reaction_Setup Enzyme_Solution Prepare Enzyme Solution Enzyme_Solution->Reaction_Setup Substrate_Solution Prepare Substrate Solution Initiation Initiate reaction with Substrate Substrate_Solution->Initiation Preincubation Pre-incubate Reaction_Setup->Preincubation Preincubation->Initiation Measurement Measure product formation (Absorbance/Fluorescence) Initiation->Measurement Velocity_Calc Calculate initial velocities Measurement->Velocity_Calc Ki_Determination Determine Ki value (e.g., using Michaelis-Menten kinetics) Velocity_Calc->Ki_Determination

Caption: Experimental workflow for inhibitor potency assessment.

References

A Comparative Spectroscopic Guide to the Reaction Products of 4,4'-Dimethoxybenzil and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic analysis of reaction products derived from 4,4'-dimethoxybenzil and its unsubstituted counterpart, benzil. This guide includes detailed experimental protocols, comparative data tables, and visual workflows to aid in the identification and characterization of these compounds.

This compound, a derivative of benzil, is a valuable scaffold in organic and medicinal chemistry. Its electron-donating methoxy groups can influence reaction pathways and the properties of the resulting products. A thorough spectroscopic analysis is crucial for confirming the structure and purity of these products. This guide focuses on three common reactions of benzils: the formation of quinoxalines, the benzilic acid rearrangement, and the aldol condensation.

Comparative Spectroscopic Data of Reaction Products

The following tables summarize the key spectroscopic data for the reaction products of this compound and unsubstituted benzil. This data is essential for distinguishing between the products and understanding the electronic effects of the methoxy substituents.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsOther Protons
Quinoxaline Derivatives
2,3-bis(4-methoxyphenyl)quinoxaline8.13-8.20 (m, 2H), 7.82-7.88 (m, 4H), 7.05-7.08 (m, 2H)3.88 (s, 6H, -OCH₃)
2,3-diphenylquinoxaline8.06 (m, 2H), 8.01 (m, 4H), 7.53 (m, 4H), 7.43 (m, 4H)-
Benzilic Acid Rearrangement Products
4,4'-dimethoxybenzilic acidData not readily available in searched literatureData not readily available in searched literature
Benzilic acid7.58-7.11 (m, 10H)13.3 (s, 1H, -COOH), 6.4 (s, 1H, -OH) [in DMSO-d₆][1]
Aldol Condensation Products with Acetone
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one7.73 (d, J=16.0 Hz, 2H), 7.57 (d, J=8.9 Hz, 4H), 6.90 (d, J=8.6 Hz, 4H)3.83 (s, 6H, -OCH₃)
1,5-diphenylpenta-1,4-dien-3-one (Dibenzalacetone)7.72 (d, J=16.3 Hz, 2H), 7.58 (m, 4H), 7.38 (m, 6H), 7.06 (d, J=15.5 Hz, 2H)-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsCarbonyl/Other Carbons
Quinoxaline Derivatives
2,3-bis(4-methoxyphenyl)quinoxaline161.4, 151.3, 143.0, 142.3, 141.2, 130.1, 129.3, 129.2, 129.0, 128.9, 114.555.4 (-OCH₃)
2,3-diphenylquinoxalineSpecific data not readily available in searched literatureSpecific data not readily available in searched literature
Benzilic Acid Rearrangement Products
4,4'-dimethoxybenzilic acidData not readily available in searched literatureData not readily available in searched literature
Benzilic acidSpecific data not readily available in searched literatureSpecific data not readily available in searched literature
Aldol Condensation Products with Acetone
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-oneSpecific data not readily available in searched literatureSpecific data not readily available in searched literature
1,5-diphenylpenta-1,4-dien-3-one (Dibenzalacetone)Specific data not readily available in searched literatureSpecific data not readily available in searched literature

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchO-H StretchOther Key Bands
Quinoxaline Derivatives --C=N stretch, Aromatic C=C stretch
2,3-bis(4-methoxyphenyl)quinoxaline--Specific data not readily available in searched literature
2,3-diphenylquinoxaline--3065, 1441, 1395, 768[2]
Benzilic Acid Rearrangement Products
4,4'-dimethoxybenzilic acidData not readily available in searched literatureData not readily available in searched literatureData not readily available in searched literature
Benzilic acid1720[3]broad3059, 3031 (aromatic C-H)[3]
Aldol Condensation Products with Acetone
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one1606-3436 (overtone or impurity), 2918, 2848 (C-H), 1648 (C=C), 1496 (aromatic C=C), 1286 (C-O)[4]
1,5-diphenylpenta-1,4-dien-3-one (Dibenzalacetone)~1650-~3060 (aromatic C-H), ~1600 (aromatic C=C), ~980 (trans C-H bend)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Quinoxaline Derivatives
2,3-bis(4-methoxyphenyl)quinoxaline342Specific fragmentation data not readily available
2,3-diphenylquinoxaline282283.13 (M+H)⁺[2]
Benzilic Acid Rearrangement Products
4,4'-dimethoxybenzilic acid288Specific fragmentation data not readily available
Benzilic acid228Specific fragmentation data not readily available
Aldol Condensation Products with Acetone
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one354Specific fragmentation data not readily available
1,5-diphenylpenta-1,4-dien-3-one (Dibenzalacetone)234Specific fragmentation data not readily available

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible spectroscopic data. Below are general protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Referencing: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

    • Referencing: TMS at 0 ppm or the solvent carbon signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[5] This method requires minimal sample preparation.

  • Instrument Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[6] The solution should be free of particulates.[6]

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns that are useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It often results in a prominent molecular ion peak.

  • Instrument Parameters:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or ion trap.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the product and its fragments.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the product. Analyze the fragmentation pattern to gain further structural information.

Visualizing Workflows and Logical Relationships

Diagrams created using the DOT language can effectively illustrate experimental processes and decision-making in spectroscopic analysis.

Experimental_Workflow cluster_reaction Reaction & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization start Synthesize Reaction Product purify Purify Product (e.g., Recrystallization, Chromatography) start->purify sample_prep Prepare Samples for Analysis purify->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FT-IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Analyze Spectra nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Elucidate Structure data_analysis->structure_elucidation purity_assessment Assess Purity data_analysis->purity_assessment end Characterized Product structure_elucidation->end Final Characterization purity_assessment->end

Caption: Experimental workflow for the synthesis and spectroscopic characterization of reaction products.

Spectroscopic_Decision_Tree start Unknown Reaction Product q1 Need to determine molecular weight? start->q1 ms Mass Spectrometry q1->ms Yes q2 Need to identify functional groups? q1->q2 No ms->q2 ir FT-IR Spectroscopy q2->ir Yes q3 Need detailed structural information (connectivity)? q2->q3 No ir->q3 nmr NMR Spectroscopy (¹H, ¹³C, 2D) q3->nmr Yes end Full Structural Elucidation q3->end No nmr->end

Caption: Decision tree for selecting the appropriate spectroscopic technique for product analysis.

References

Safety Operating Guide

Proper Disposal of 4,4'-Dimethoxybenzil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 4,4'-Dimethoxybenzil must adhere to systematic disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper management of waste containing this chemical compound.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be familiar with the immediate safety and handling protocols for this compound. The compound is a yellow solid and may cause eye, skin, and respiratory tract irritation[1]. The toxicological properties of this material have not been fully investigated, warranting cautious handling[1].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.

PPE CategorySpecificationSource
Eye/Face ProtectionChemical safety goggles or glasses.[2]
Skin ProtectionProtective gloves and clothing to prevent skin exposure.[2]
Respiratory ProtectionUse in a well-ventilated area. Minimize dust generation.[1]

Spill and Contamination Response

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure adequate ventilation in the affected area.

  • Containment: Use proper personal protective equipment.

  • Cleanup: Vacuum or sweep up the material. Avoid generating dust[1].

  • Collection: Place the spilled material into a suitable, labeled container for disposal[1][2].

Waste Disposal Workflow

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations[1]. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste[1].

cluster_prep Preparation Phase cluster_disposal Disposal Phase A Identify this compound Waste (Unused product, contaminated labware) B Segregate Waste (Keep in original or clearly labeled container) A->B Do not mix with other waste C Consult Safety Data Sheet (SDS) and local regulations B->C Determine waste classification D Package for Disposal (Tightly closed, suitable container) C->D Follow regulatory guidelines E Label Container Clearly ('Hazardous Waste', chemical name) D->E F Store in Designated Area (Cool, dry, well-ventilated) E->F G Arrange for Licensed Waste Disposal Service F->G Final step for compliant disposal

Workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

The following protocol outlines the key steps for the proper disposal of this compound waste.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused product, contaminated personal protective equipment, and labware.

    • Keep these materials segregated from other laboratory waste. Do not mix with other chemicals[3]. It is recommended to leave the chemical in its original container if possible[3].

  • Containerization and Labeling:

    • Place all this compound waste into a suitable, tightly closed container to prevent leaks or spills[1].

    • Clearly label the container with the chemical name ("this compound") and appropriate hazard warnings.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances[1].

    • The storage area should be a designated hazardous waste accumulation area.

  • Regulatory Compliance and Disposal:

    • Chemical waste generators must determine if the waste is classified as hazardous under US EPA guidelines (40 CFR Parts 261.3) or other relevant national and local regulations[1].

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

At present, there are no specific experimental protocols for the neutralization of this compound provided in the reviewed safety data sheets. Therefore, professional disposal through a licensed service is the recommended and compliant method.

References

Personal protective equipment for handling 4,4'-Dimethoxybenzil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 4,4'-Dimethoxybenzil in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a yellow solid that may cause eye, skin, respiratory, and digestive tract irritation.[1] The toxicological properties of this chemical have not been fully investigated.[1] Therefore, appropriate personal protective equipment is crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn where chemicals are stored or handled to protect from splashes.[2]
Hand Protection Chemical-resistant glovesNitrile gloves are commonly used for protection against incidental splashes.[3] For prolonged contact, it is advisable to consult the glove manufacturer's specific chemical resistance data.
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing from accidental spills.[4][5]
Respiratory Protection N95 RespiratorRequired when engineering controls are insufficient to control airborne dust concentrations.
Footwear Closed-toe shoesMust be worn at all times in the laboratory.[2][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to ensure safety when handling this compound.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) before working with this compound.[5]

  • Ensure that a properly functioning eyewash station and safety shower are readily accessible.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[1]

  • Assemble all necessary equipment and materials before beginning the procedure.

  • Don the appropriate personal protective equipment (PPE) as outlined in the table above.[5]

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Use a spatula or other appropriate tool to handle the solid material.

  • If transferring the chemical, do so carefully to avoid creating dust.

  • Keep the container tightly closed when not in use.[1]

  • Avoid ingestion and inhalation of the powder.[1]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean the work area to remove any residual chemical.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Unwanted this compound should be segregated for disposal in its original, clearly labeled container if possible.[6]

2. Solid Waste Disposal:

  • Since this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous solid waste.[1][7]

  • Place the chemical waste into a suitable, labeled disposal container.[1]

  • Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. Some institutions may allow for disposal in the regular trash, while others may require it to be placed directly into a designated dumpster.[1][3] Never dispose of chemicals in laboratory trash cans intended for general waste, as this can pose a risk to custodial staff. [1]

3. Empty Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • After rinsing, the container labels should be defaced or removed before disposal in the regular trash.[6]

Quantitative Data Summary

ParameterValueReference
Occupational Exposure Limits No established occupational exposure limits.[8]
NFPA Rating (estimated) Health: 1, Flammability: 0, Instability: 0[9]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Ensure Safety Equipment is Available prep1->prep2 prep3 Work in Ventilated Area prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Avoid Direct Contact prep4->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Wash Hands and Exposed Skin handle3->post1 post2 Clean Work Area post1->post2 post3 Remove and Store/Dispose of PPE post2->post3 disp1 Segregate Chemical Waste post3->disp1 disp2 Dispose of Solid Waste per Institutional Guidelines disp1->disp2 disp3 Triple-Rinse and Dispose of Empty Containers disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.